molecular formula C8H4BrF3O2 B1293190 5-Bromo-2-(trifluoromethoxy)benzaldehyde CAS No. 923281-52-1

5-Bromo-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1293190
CAS No.: 923281-52-1
M. Wt: 269.01 g/mol
InChI Key: IBEWLWBZTHFCPI-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H4BrF3O2 and its molecular weight is 269.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEWLWBZTHFCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650253
Record name 5-Bromo-2-(trifluoromethoxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923281-52-1
Record name 5-Bromo-2-(trifluoromethoxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 923281-52-1
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Foundational & Exploratory

Technical Guide: 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 923281-52-1

This document provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a key intermediate for professionals in chemical research and drug development. It covers physicochemical properties, a representative synthetic protocol, and its applications in organic synthesis.

Chemical Properties and Identification

This compound is a substituted aromatic aldehyde. The presence of a bromine atom, a trifluoromethoxy group, and an aldehyde functional group makes it a versatile building block for introducing these moieties into more complex molecular architectures. Its purity is typically determined by Gas Chromatography (GC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Data
PropertyValueReference(s)
CAS Number 923281-52-1[2]
Molecular Formula C₈H₄BrF₃O₂[2]
Molecular Weight 269.02 g/mol [1]
Appearance Clear colorless to pale yellow liquid[2]
Assay (by GC) ≥97.5%[2]
Refractive Index 1.4960-1.5000 (@ 20°C)[2]
Solubility Soluble in water[3]
Table 2: Chemical Identifiers
Identifier TypeValueReference(s)
IUPAC Name This compound[2]
InChI Key IBEWLWBZTHFCPI-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C=C(C=C1C=O)Br)OC(F)(F)F[2]

Synthesis and Experimental Protocols

The following is a representative experimental protocol based on established chemical principles for this class of reaction.

Representative Protocol: Synthesis via Ortho-Lithiation and Formylation

Reaction Scheme:

  • Step 1: Directed ortho-lithiation of 4-bromo-1-(trifluoromethoxy)benzene.

  • Step 2: Formylation of the resulting aryllithium species with an appropriate formylating agent (e.g., N,N-dimethylformamide - DMF).

  • Step 3: Aqueous workup and purification.

Materials and Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, oxygen-free solvents (e.g., Tetrahydrofuran - THF)

  • 4-bromo-1-(trifluoromethoxy)benzene (starting material)

  • n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) in hexanes

  • N,N-dimethylformamide (DMF), freshly distilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven before use

  • Magnetic stirrer and stirring bars

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or s-BuLi (typically 1.1 to 1.3 eq) in hexanes is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Formylation: Freshly distilled DMF (1.5 to 2.0 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-3 hours at this temperature, then allowed to warm slowly to room temperature overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, is purified by flash column chromatography on silica gel or by vacuum distillation.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents.[4]

  • Pharmaceutical Synthesis: It serves as a precursor for more complex, biologically active molecules. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity without the steric bulk of larger groups.

  • Intermediate for Bioactive Compounds: The compound is used in the synthesis of various bioactive compounds for in vitro studies.[3] For example, it has been noted as a reactant in the synthesis of (-)-epicatechin, a flavonoid with a range of biological properties.[3]

  • Fine and Specialty Chemicals: Its utility extends to the preparation of fine chemicals and as an intermediate for creating pesticides and other specialized organic compounds.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the representative protocol.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product A 4-Bromo-1-(trifluoromethoxy)benzene B 1. s-BuLi, Anhydrous THF -78 °C, 1-2h A->B Lithiation C 2. Anhydrous DMF -78 °C to RT B->C Formylation D This compound C->D Workup & Purification

Caption: Synthetic workflow for this compound.

References

5-Bromo-2-(trifluoromethoxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals

Abstract

This compound is a key aromatic building block with significant applications in medicinal chemistry and materials science. Its unique trifluoromethoxy and bromo-substituents make it a valuable intermediate for synthesizing complex molecular architectures. The trifluoromethoxy group is particularly noteworthy for its ability to enhance crucial drug-like properties such as metabolic stability and lipophilicity.[1][2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.

PropertyValueSource
CAS Number 923281-52-1[4][5][6]
Molecular Formula C₈H₄BrF₃O₂[5][6]
Molecular Weight 269.01 g/mol [6]
Appearance Clear colorless to pale yellow liquid[5]
Purity ≥97.5% (GC)[5]
Solubility Soluble in water[4][6]
Refractive Index 1.4960-1.5000 @ 20°C[5]
Storage Temperature Room Temperature[6]
Notes Air Sensitive. Should be stored in a cool, dry place in a well-sealed container.[6]

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three primary functional groups: the aldehyde, the bromine atom, and the trifluoromethoxy group.

  • Aldehyde Group : The aldehyde is a versatile functional group that readily undergoes various transformations, including:

    • Oxidation to a carboxylic acid.

    • Reduction to a primary alcohol.

    • Reductive amination to form substituted amines.

    • Condensation reactions (e.g., with hydrazines to form hydrazones), which are crucial for creating diverse molecular scaffolds.[1]

  • Bromine Atom : The bromine substituent is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the rapid diversification of lead compounds. Key reactions include:

    • Suzuki-Miyaura coupling with boronic acids.

    • Buchwald-Hartwig amination with amines.[1]

  • Trifluoromethoxy Group : This group is an important pharmacophore in drug design.[2][3] It significantly enhances:

    • Lipophilicity , which can improve membrane permeability and passage across biological barriers like the blood-brain barrier.[2]

    • Metabolic stability by blocking potential sites of metabolism.[2]

    • Binding affinity to biological targets.[1]

This compound serves as a critical intermediate in the synthesis of various biologically active molecules, including (-)-epicatechin.[4][6]

Experimental Protocols

Synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde from 2-bromo-5-(trifluoromethyl)benzonitrile [7]

Objective: To reduce the nitrile group to an aldehyde.

Materials:

  • 2-bromo-5-trifluoromethyl benzonitrile (20.16 mmol)

  • Diisobutylaluminum hydride (DIBAL-H) (25 mmol, in hexane)

  • Dichloromethane (CH₂Cl₂) (50 ml)

  • Diethyl ether (Et₂O) (50 ml)

  • Hydrochloric acid (3N HCl) (50 ml)

  • Brine (saturated NaCl solution) (50 ml)

  • Magnesium sulfate (MgSO₄)

  • Activated charcoal

  • Argon gas

Procedure:

  • Dissolve 2-bromo-5-trifluoromethyl benzonitrile in dichloromethane under an argon atmosphere at room temperature.

  • Add diisobutylaluminum hydride dropwise to the solution.

  • Stir the resulting solution for 30 minutes.

  • Dilute the reaction mixture with diethyl ether and cool in an ice bath.

  • Quench the reaction by the careful, dropwise addition of 3N hydrochloric acid.

  • Remove the ice bath and stir the mixture vigorously for 15 minutes.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over magnesium sulfate, add activated charcoal, and then filter.

  • Evaporate the solvent to yield the crude product.

  • Purify the resulting oil by distillation to obtain 2-bromo-5-trifluoromethyl benzaldehyde.

Role in Drug Discovery and Research

The unique combination of functional groups in this compound makes it a valuable starting material in drug discovery campaigns. The aldehyde and bromo-substituents allow for the generation of diverse compound libraries through parallel synthesis, which can then be screened for biological activity.[1] The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve the pharmacokinetic profile of drug candidates.[2] Research has shown that benzaldehyde derivatives can enhance the absorption of drugs with low bioavailability by increasing membrane permeability.[8]

Visualizations

The following diagrams illustrate the synthetic utility and logical workflow involving this compound.

G General Synthetic Workflow A Starting Material (e.g., Substituted Toluene) B Bromination A->B Br₂/FeBr₃ C Trifluoromethoxylation B->C Reagent D Side-chain Oxidation C->D Oxidant (e.g., KMnO₄) E This compound D->E Final Processing

Caption: A generalized synthetic pathway to substituted benzaldehydes.

G Reactivity of this compound cluster_0 A This compound B Reductive Amination A->B Aldehyde C Suzuki Coupling A->C Bromine D Condensation Rxn A->D Aldehyde E Buchwald-Hartwig Amination A->E Bromine

Caption: Key reaction types based on the compound's functional groups.

G Role in Drug Discovery Pipeline A This compound (Building Block) B Parallel Synthesis (e.g., Cross-Coupling) A->B C Compound Library Generation B->C D High-Throughput Screening C->D E Lead Optimization D->E

Caption: A flowchart showing the compound's utility in drug discovery.

References

5-Bromo-2-(trifluoromethoxy)benzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical and physical properties of 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a key intermediate in organic synthesis. Its unique structure makes it a valuable building block for creating complex, biologically active molecules.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueCitations
Molecular Formula C₈H₄BrF₃O₂[1][2][3]
Molecular Weight 269.01 g/mol [1]
CAS Number 923281-52-1[1][4][5][6]
IUPAC Name This compound[2]
Physical Form Clear colorless to pale yellow liquid or solid[2][7]
Purity ≥97.5%[2]
Solubility Soluble in water[1][5]
Storage Conditions Room temperature, under inert atmosphere, in a cool, dry place[1][7]
InChI Key IBEWLWBZTHFCPI-UHFFFAOYSA-N[2][7]
SMILES FC(F)(F)OC1=C(C=O)C=C(Br)C=C1[2]

Molecular Structure

This compound is an aromatic compound. Its structure consists of a benzene ring substituted with a bromo group at position 5, a trifluoromethoxy group at position 2, and an aldehyde group at position 1. The presence of the electron-withdrawing trifluoromethoxy group and the bromine atom significantly influences the reactivity of the aldehyde functional group and the aromatic ring.

Applications and Synthesis

This compound is primarily utilized as a reactant in the synthesis of more complex molecules. Notably, it is a precursor in the laboratory synthesis of (-)-epicatechin and other biologically active compounds.[1][5] Its utility stems from the reactive aldehyde group, which can undergo a variety of chemical transformations, and the substituted benzene ring, which can be further functionalized.

Hypothetical Experimental Workflow

The following diagram illustrates a conceptual workflow for a researcher utilizing this compound in a synthetic chemistry context. This workflow is a generalized representation and specific steps would be highly dependent on the target molecule.

G Conceptual Workflow for Synthesis Using this compound cluster_prep Preparation & Planning cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization A Define Target Molecule B Retrosynthetic Analysis A->B C Select Starting Material: This compound B->C D Reaction Setup (Solvent, Catalyst, Temperature) C->D E Aldehyde Functionalization (e.g., Wittig, Grignard, etc.) D->E F Work-up & Extraction E->F G Purification (e.g., Column Chromatography) F->G H Spectroscopic Analysis (NMR, IR, Mass Spec) G->H I Purity Assessment (HPLC, GC) H->I J Characterize Final Product I->J J->A Iterate if necessary

Caption: A conceptual workflow for organic synthesis.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties. Its utility in the synthesis of complex organic molecules, particularly those with potential biological activity, makes it a compound of significant interest to the research and drug development communities. The provided data and conceptual workflow serve as a foundational guide for professionals working with this compound.

References

Synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

This compound (CAS No. 923281-52-1) is a substituted benzaldehyde derivative whose structural features make it a valuable building block in organic synthesis.[2][3] The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the trifluoromethoxy group can impart desirable properties such as increased metabolic stability and bioavailability in target molecules. This guide outlines the two most chemically viable pathways for its synthesis: the electrophilic bromination of 2-(trifluoromethoxy)benzaldehyde and the ortho-directed formylation of 4-bromo-1-(trifluoromethoxy)benzene.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis pathways described in this guide. Data for the target molecule is supplemented with data from closely analogous reactions to provide expected outcomes.

ParameterPathway A: BrominationPathway B: Ortho-formylationReference
Starting Material 2-(Trifluoromethoxy)benzaldehyde4-Bromo-1-(trifluoromethoxy)benzeneN/A
Key Reagents N-Bromosuccinimide (NBS), H₂SO₄n-Butyllithium (n-BuLi), TMEDA, DMF[4]
Typical Yield ~80% (analogous reaction)~54% (analogous reaction)[4][5]
Purity (GC Assay) >97.5%>97.5%[2]
Appearance Clear colorless to pale yellow liquidClear colorless to pale yellow liquid[2]

Synthesis Pathways and Experimental Protocols

Two primary synthetic routes have been identified for the preparation of this compound. Both pathways are detailed below with step-by-step experimental protocols adapted from analogous and well-established chemical transformations.

Pathway A: Electrophilic Bromination of 2-(Trifluoromethoxy)benzaldehyde

This pathway involves the direct bromination of the aromatic ring of 2-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is an ortho-, para-directing, though deactivating, group. Given that the ortho position is occupied by the aldehyde, the electrophilic substitution is directed to the para position, yielding the desired 5-bromo product.

G cluster_0 Pathway A: Electrophilic Bromination start_A 2-(Trifluoromethoxy)benzaldehyde product_A This compound start_A->product_A Bromination reagents_A NBS, H₂SO₄ reagents_A->product_A

Caption: Synthetic route for Pathway A.

Experimental Protocol:

This protocol is adapted from the bromination of a similar benzaldehyde derivative.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-(trifluoromethoxy)benzaldehyde (1.0 eq) and concentrated sulfuric acid (5-10 vol).

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture slowly into ice-water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway B: Ortho-directed Formylation of 4-Bromo-1-(trifluoromethoxy)benzene

This pathway utilizes the principle of directed ortho-metallation. The trifluoromethoxy group directs the lithiation to the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

G cluster_1 Pathway B: Ortho-directed Formylation start_B 4-Bromo-1-(trifluoromethoxy)benzene intermediate_B Aryllithium Intermediate start_B->intermediate_B Ortho-lithiation product_B This compound intermediate_B->product_B Formylation reagents1_B 1. n-BuLi, TMEDA, THF, -78°C reagents1_B->intermediate_B reagents2_B 2. DMF reagents2_B->product_B

Caption: Synthetic route for Pathway B.

Experimental Protocol:

This protocol is based on a similar ortho-lithiation and formylation procedure.[5]

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Preparation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) followed by the dropwise addition of n-butyllithium (n-BuLi) (1.2 eq) while maintaining the temperature at -78 °C.

  • Lithiation: Slowly add a solution of 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq) in dry THF to the reaction mixture. Stir the resulting solution at -78 °C for 1-2 hours to facilitate the formation of the aryllithium intermediate.

  • Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate three times.

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product should be purified by column chromatography on silica gel to afford the final product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound, applicable to both described pathways.

G start Select Starting Material (Pathway A or B) reaction Perform Chemical Reaction (Bromination or Formylation) start->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Aqueous Work-up & Quenching monitoring->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Drying and Concentration extraction->purification final_purification Final Purification (Distillation or Chromatography) purification->final_purification product This compound final_purification->product

Caption: General experimental workflow.

Conclusion

This guide has detailed two robust and viable synthetic pathways for the preparation of this compound. Pathway A, the electrophilic bromination of 2-(trifluoromethoxy)benzaldehyde, offers a more direct route, while Pathway B, the ortho-directed formylation of 4-bromo-1-(trifluoromethoxy)benzene, provides an alternative approach with high regioselectivity. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols, adapted from reliable sources, offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside generalized experimental protocols for their acquisition. The influence of the substituents on the benzaldehyde core is also discussed.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and key IR absorption bands for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde-H10.3 - 10.5s-
Ar-H (position 6)7.9 - 8.1d2.0 - 3.0
Ar-H (position 4)7.7 - 7.9dd8.5 - 9.5, 2.0 - 3.0
Ar-H (position 3)7.4 - 7.6d8.5 - 9.5

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)188 - 192
C-OCF₃150 - 155 (q, J ≈ 2 Hz)
C-CHO130 - 135
C-Br118 - 122
C-H (Aromatic)125 - 140
C-H (Aromatic)125 - 140
C-H (Aromatic)125 - 140
CF₃118 - 122 (q, J ≈ 260 Hz)

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aldehyde)2820 - 2850, 2720 - 2750Medium
C=O (Aldehyde)1700 - 1720Strong
C=C (Aromatic)1580 - 1610, 1470 - 1500Medium-Strong
C-O-C (Ether)1250 - 1300Strong
C-F (Trifluoromethoxy)1150 - 1210Strong
C-Br600 - 700Medium

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiment: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

  • Key Parameters:

    • Spectral Width: ~16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative ratios of different protons.

3. ¹³C NMR Acquisition:

  • Experiment: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Key Parameters:

    • Spectral Width: ~200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform and phase the spectrum.

    • Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • For Solids:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a common and convenient method.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of substituents on the NMR spectrum of a benzaldehyde derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample_Prep Sample Preparation (Dissolution/Pelletizing) Purification->Sample_Prep NMR_Acquisition NMR Data Acquisition (1H, 13C) Sample_Prep->NMR_Acquisition IR_Acquisition IR Data Acquisition Sample_Prep->IR_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Integration) NMR_Acquisition->NMR_Processing IR_Analysis IR Spectrum Analysis (Peak Identification) IR_Acquisition->IR_Analysis Structure_Determination Structure Determination NMR_Processing->Structure_Determination IR_Analysis->Structure_Determination

Caption: Workflow for Spectroscopic Analysis.

Substituent_Effects_on_NMR cluster_substituents Substituents cluster_effects Effects on Aromatic Ring cluster_data Resulting NMR Spectrum Br Bromine (-Br) (Electron Withdrawing, Inductive Effect) Electron_Density Altered Electron Density on Aromatic Protons Br->Electron_Density OCF3 Trifluoromethoxy (-OCF3) (Strongly Electron Withdrawing, Inductive & Resonance Effects) OCF3->Electron_Density CHO Aldehyde (-CHO) (Electron Withdrawing, Resonance Effect) CHO->Electron_Density Chemical_Shift Change in Chemical Shift (δ) (Downfield Shift) Electron_Density->Chemical_Shift NMR_Spectrum Predicted 1H NMR Spectrum with characteristic peak positions Chemical_Shift->NMR_Spectrum

Caption: Influence of Substituents on ¹H NMR.

Physical properties of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines relevant experimental methodologies, and illustrates its application in synthetic chemistry.

Chemical Identity and Structure

IUPAC Name: this compound[1][2] CAS Number: 923281-52-1[1][2][3] Molecular Formula: C₈H₄BrF₃O₂[1][2] Molecular Weight: 269.02 g/mol [2] InChI Key: IBEWLWBZTHFCPI-UHFFFAOYSA-N[1][2] SMILES: FC(F)(F)OC1=C(C=O)C=C(Br)C=C1[1][2]

Quantitative Physical Properties

The physical characteristics of this compound have been determined by various suppliers and are summarized below. These properties are crucial for handling, storage, and application in experimental settings.

Physical PropertyValueSource(s)
Appearance Clear colorless to pale yellow liquid or solid[1]
Assay (by GC) ≥97.5%[1]
Boiling Point 245.1°C at 760 mmHg[4]
Density 1.7 ± 0.1 g/cm³[4]
Refractive Index 1.4960-1.5000 @ 20°C[1]
Flash Point 102.0 ± 25.9 °C[4]
Solubility Soluble in water.[2][3]
Storage Temperature Inert atmosphere, Room Temperature[5]

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Gas Chromatography is a common technique used to determine the purity of volatile and thermally stable compounds like this compound.

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas). The time it takes for a compound to travel through the column (retention time) is characteristic of the substance. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Typical Protocol:

  • Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar DB-1 or a mid-polar DB-5) is used.

  • Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the GC.

  • Separation: The components are separated in the column using a programmed temperature gradient. For example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

  • Detection: As components elute from the column, they are detected by the FID.

  • Analysis: The resulting chromatogram is analyzed. The area of the peak corresponding to this compound is integrated and expressed as a percentage of the total integrated peak area to determine purity.

Refractive Index Measurement

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance. It is a quick and non-destructive method for identifying and confirming the purity of liquid samples.

Principle: This measurement is based on Snell's Law. A refractometer measures the angle at which light is bent (refracted) when it passes from air into the liquid sample. This value is temperature-dependent.

Typical Protocol:

  • Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid this compound are placed on the clean, dry prism surface of the refractometer.

  • Temperature Control: The temperature of the prisms is maintained at a constant, specified value (e.g., 20°C) using a circulating water bath.

  • Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields aligns with the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is notably used in the preparation of biologically active compounds, including the synthesis of (-)-epicatechin, a flavonoid with a range of health benefits.[2][6] The workflow illustrates its role as a building block for more complex molecules.

G start This compound process Multi-Step Organic Synthesis start->process Starting Material end1 (-)-Epicatechin process->end1 Product end2 Other Biologically Active Compounds process->end2 Product

Caption: Synthetic workflow of this compound.

Safety and Handling

This compound is associated with specific hazards. It is classified as causing skin and eye irritation and may cause respiratory irritation.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols should be strictly followed. This includes handling the chemical in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. The compound is noted as being air-sensitive, and containers should be kept tightly closed and stored in cool, dry conditions.[2]

References

5-Bromo-2-(trifluoromethoxy)benzaldehyde: A Technical Overview of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group on the benzaldehyde scaffold, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals and other biologically active compounds.[1][2] The presence of the trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability in drug candidates. This technical guide provides a comprehensive review of the available scientific and technical information on this compound, with a focus on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[3] While extensive peer-reviewed data on its physical properties are limited, information from commercial suppliers provides key identifiers and some experimental and calculated properties.

PropertyValueSource
CAS Number 923281-52-1[3][4]
Molecular Formula C₈H₄BrF₃O₂[3][4]
Molecular Weight 269.01 g/mol [4]
Appearance Clear colorless to pale yellow liquid[3]
Assay (GC) ≥97.5%[3]
Refractive Index (@ 20°C) 1.4960-1.5000[3]
InChI Key IBEWLWBZTHFCPI-UHFFFAOYSA-N[3]
SMILES FC(F)(F)OC1=C(C=O)C=C(Br)C=C1[3]

Synthesis and Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the trifluoromethoxy group on the aromatic ring.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel-type reactions).

  • Bromine Atom: The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core.

  • Aromatic Ring: The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the bromine atom is also deactivating but ortho-, para-directing. The interplay of these substituents will govern the regioselectivity of any further substitution on the aromatic ring.

A general workflow for the potential utilization of this compound in synthesis is depicted below.

G A Starting Material: This compound B Oxidation (e.g., KMnO4, CrO3) A->B C Reduction (e.g., NaBH4, LiAlH4) A->C D Condensation Reaction (e.g., with amines, active methylenes) A->D E Cross-Coupling Reaction (e.g., Suzuki, Heck) A->E P1 5-Bromo-2-(trifluoromethoxy)benzoic acid B->P1 Forms Carboxylic Acid P2 (5-Bromo-2-(trifluoromethoxy)phenyl)methanol C->P2 Forms Alcohol P3 Imines, Alkenes, etc. D->P3 Forms C=N or C=C bonds P4 Biaryls, Substituted Arenes, etc. E->P4 Forms new C-C bonds

Caption: General reaction pathways for this compound.

Applications in Research and Development

This compound is utilized as a key intermediate in the synthesis of more complex molecules.[1][2] Notably, it has been mentioned in product literature as a starting material for the synthesis of (-)-epicatechin and other biologically active compounds, although specific details of these syntheses are not publicly available.[4]

The trifluoromethoxy group is of particular interest in drug discovery. Its high lipophilicity can enhance a molecule's ability to cross cell membranes, and its electronic properties can modulate the pKa of nearby functional groups, potentially improving drug-target interactions. Furthermore, the trifluoromethoxy group is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.

While no specific signaling pathways involving this compound have been described in the available literature, its derivatives could potentially be designed to interact with a variety of biological targets, such as enzymes or receptors, due to the versatile chemistry that can be performed on its functional groups.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of this compound are not available in the searched scientific literature. The information is currently limited to that provided by chemical suppliers. Researchers interested in utilizing this compound would need to develop their own specific reaction conditions based on general principles of organic chemistry and by analogy to the reactions of similar substituted benzaldehydes.

Conclusion

This compound is a commercially available synthetic intermediate with significant potential for use in medicinal chemistry and materials science. The presence of the aldehyde, bromo, and trifluoromethoxy functionalities provides multiple avenues for chemical modification, allowing for the construction of diverse and complex molecular architectures. However, a notable gap exists in the publicly accessible scientific literature regarding detailed experimental procedures and the biological activities of its derivatives. Further research and publication in these areas would be highly beneficial to the scientific community, enabling the full potential of this versatile building block to be realized.

References

A Technical Guide to the Reactivity of the Trifluoromethoxy Group in Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique combination of electronic and steric properties distinguishes it from both the classical methoxy (-OCH3) group and the related trifluoromethyl (-CF3) group, offering significant advantages in modulating molecular properties.[3] This guide provides an in-depth analysis of the physicochemical characteristics, reactivity, and synthetic accessibility of trifluoromethoxy-substituted aromatic compounds, with a focus on applications relevant to drug discovery and development.

Core Physicochemical Properties

The trifluoromethoxy group's influence on an aromatic ring is a complex interplay of strong inductive electron withdrawal and weak resonance donation, coupled with high lipophilicity.[3][4] These characteristics are fundamental to its utility in modifying a molecule's stability, permeability, and biological activity.[5]

Electronic Effects: The three highly electronegative fluorine atoms cause a powerful inductive electron-withdrawing effect (-I), which is significantly stronger than that of a methoxy group. This is partially counteracted by the lone pairs on the oxygen atom, which can participate in resonance, donating electron density to the aromatic ring (+M), primarily at the ortho and para positions. However, the inductive effect dominates, rendering the trifluoromethoxy group a net electron-withdrawing and ring-deactivating substituent. This unique electronic profile has led to the -OCF3 group being described as a "super-halogen" or "pseudo-halogen".[4][6]

Lipophilicity: The -OCF3 group is one of the most lipophilic functional groups, significantly increasing a molecule's solubility in nonpolar environments.[7] It is more lipophilic than the -CF3 group and substantially more so than the -OCH3 group.[3][4] This property is critical in drug design for enhancing membrane permeability and bioavailability, facilitating passage across barriers like the blood-brain barrier.[8]

Metabolic Stability: A key advantage of the -OCF3 group is its exceptional stability towards metabolic degradation. The carbon-fluorine bonds are extremely strong, making the group resistant to cleavage by metabolic enzymes such as the Cytochrome P450 (CYP) superfamily.[9] This resistance can block common metabolic pathways, leading to a longer drug half-life, improved pharmacokinetic profiles, and more predictable dosing regimens.[9]

Table 1: Comparative Physicochemical Properties of Common Substituents

This table summarizes key quantitative parameters that define the electronic and lipophilic character of the trifluoromethoxy group in comparison to other relevant substituents on an aromatic ring.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Hansch Lipophilicity (π)Electronegativity (Pauling Scale)
-OCF₃ 0.400.351.04[3][4]3.7[1][4]
-CF₃ 0.430.540.88[4][8]3.5[4]
-OCH₃ 0.12-0.27-0.02[4]2.7[4]
-Cl 0.370.230.71[4]3.0[4]
-F 0.340.060.14[4]4.0[4]
-H 0.000.000.00[4]2.1[4]

Note: Hammett constants are from various sources and represent the substituent's electron-donating or -withdrawing influence. The Hansch lipophilicity parameter (π) quantifies the substituent's contribution to a molecule's partitioning between octanol and water.

Reactivity of Trifluoromethoxy-Substituted Arenes

The dual electronic nature of the -OCF3 group dictates its influence on the reactivity of the aromatic ring in key synthetic transformations.

In electrophilic aromatic substitution, the trifluoromethoxy group acts as a deactivating substituent, meaning that reactions like nitration or halogenation occur more slowly than on benzene itself. For instance, trifluoromethoxybenzene undergoes nitration up to five times more slowly than benzene. Despite being deactivating, the resonance donation from the oxygen lone pairs directs incoming electrophiles to the ortho and para positions. A pronounced preference for para substitution is commonly observed.[4][10]

EAS_Directing_Effects cluster_0 OCF3 Group Properties cluster_1 Influence on Aromatic Ring cluster_2 Reaction Outcome OCF3 Trifluoromethoxy (-OCF3) Inductive Strong Inductive Withdrawal (-I) OCF3->Inductive Resonance Weak Resonance Donation (+M) OCF3->Resonance Ring Aromatic Ring Inductive->Ring Strongly decreases electron density Resonance->Ring Slightly increases electron density at o,p positions Reactivity Overall Reactivity (Electron Density) Ring->Reactivity Directing Positional Selectivity Ring->Directing Deactivation Deactivating Reactivity->Deactivation OP_Director Ortho, Para-Directing (Para-Preferred) Directing->OP_Director

EAS Directing Effects of the -OCF3 Group.

The trifluoromethoxy group's strong electron-withdrawing nature activates an aromatic ring towards nucleophilic aromatic substitution (SNA_r_).[11] This reaction is facilitated when the -OCF3 group is positioned ortho or para to a suitable leaving group (e.g., a halide).[12][13] The -OCF3 group helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, thereby lowering the activation energy for the reaction.[13]

SNAr_Stabilization Start Aryl Halide with para-OCF3 Group Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Nuc Nucleophile (Nu-) Nuc->Meisenheimer attack Product Substitution Product Meisenheimer->Product loss of X- LG Leaving Group (X-) Meisenheimer->LG OCF3 -OCF3 Group OCF3->Meisenheimer Stabilizes via -I effect

Stabilization of the Meisenheimer Complex by a para-OCF3 Group.

Impact on Acidity of Neighboring Functional Groups

The electron-withdrawing character of the -OCF3 group significantly increases the acidity of nearby protons. For example, the pKa values of phenols and anilines are lowered when substituted with a trifluoromethoxy group, indicating they are more acidic.[4] This modulation of pKa is a critical tool in drug design for optimizing drug-receptor interactions and solubility profiles.

Table 2: Influence of the Trifluoromethoxy Group on the pKa of Phenols and Anilines

Parent CompoundpKaTrifluoromethoxy-Substituted DerivativepKaΔpKa
Phenol9.95[14]3-(Trifluoromethoxy)phenol9.08[15]-0.87
Aniline4.63[16]4-(Trifluoromethoxy)aniline~3.5 (est.)~ -1.1

Note: The pKa of 4-(trifluoromethoxy)aniline is estimated based on the known effects of electron-withdrawing groups on aniline basicity. A lower pKa for the conjugate acid corresponds to a less basic aniline.

Synthesis of Aromatic Trifluoromethyl Ethers

Despite their utility, the facile introduction of the -OCF3 group onto aromatic rings remains a synthetic challenge.[1][6] Conventional methods often required harsh conditions or the use of highly toxic reagents.[1]

Classical Methods:

  • From Phenols: Early methods involved the reaction of phenols with reagents like carbon tetrachloride and hydrogen fluoride, or sulfur tetrafluoride (SF4), which are difficult to handle.[4]

  • From Aryl Trichloromethyl Ethers: A two-step process involving the chlorination of anisoles followed by a chlorine-fluorine exchange reaction.[17]

Modern Methods: Significant progress has been made in developing milder and more functional-group-tolerant methods.

  • Electrophilic Trifluoromethoxylation: The development of reagents like Togni's and Umemoto's reagents allows for the direct trifluoromethoxylation of various nucleophiles.[17]

  • Radical Trifluoromethoxylation: Visible-light photoredox catalysis has enabled the direct C-H trifluoromethoxylation of arenes using radical-based pathways, though this can sometimes lead to mixtures of regioisomers.[17]

  • From N-Hydroxyanilines: User-friendly protocols have been developed, such as the synthesis of ortho-trifluoromethoxylated anilines via an OCF3-migration strategy.[1]

Synthetic_Workflow start Starting Material Methyl 4-(N-hydroxyacetamido)benzoate reagent1 Trifluoromethylation Togni Reagent II, Ag₂CO₃, CH₂Cl₂ start->reagent1 Step 1 intermediate Intermediate Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate reagent1->intermediate rearrangement OCF₃ Migration MeNO₂, 120 °C, Pressure Vessel intermediate->rearrangement Step 2 workup Workup & Purification Concentration, Column Chromatography rearrangement->workup Step 3 product Final Product Methyl 4-acetamido-3-(trifluoromethoxy)benzoate workup->product

Workflow for Synthesis of an ortho-Trifluoromethoxylated Aniline.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of trifluoromethoxy-substituted compounds.

This assay is crucial for assessing the resistance of a compound to metabolism, a key feature of the -OCF3 group.

  • Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[9]

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Ice-cold stopping solution (e.g., acetonitrile containing an internal standard).

    • 96-well plate, incubator, LC-MS/MS system.

  • Methodology:

    • Preparation: Prepare working solutions of the test compound (e.g., 100 µM in buffer) and the liver microsomes (e.g., 1 mg/mL in buffer). Prepare the NADPH regenerating system solution in phosphate buffer.[9]

    • Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[9]

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The final concentration of the test compound is typically 1 µM.

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[9]

    • Sample Processing: Centrifuge the 96-well plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

    • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent test compound at each time point relative to the internal standard.

    • Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

This protocol provides a user-friendly method for introducing an -OCF3 group ortho to an acetamido group on an aromatic ring.[1]

  • Objective: To synthesize an ortho-trifluoromethoxylated aniline derivative using a modern, migration-based strategy.[1]

  • Step 1: N-Trifluoromethoxylation

    • This step is assumed to have been performed to generate the starting material for the key migration step. The precursor, methyl 4-(N-hydroxyacetamido)benzoate, is reacted with an electrophilic trifluoromethoxylation source like Togni Reagent II to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

  • Step 2: OCF₃-Migration

    • Reaction Setup: In a 50 mL pressure vessel, combine methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol, 1.0 equiv) and nitromethane (MeNO₂, 9.05 mL, to make a 1.00 M solution). Add a magnetic stir bar.[1]

    • Heating: Securely cap the vessel and place it behind a safety shield. Heat the reaction mixture to 120 °C with stirring for 20 hours. Caution: Impure nitromethane can be explosive; ensure proper safety precautions are taken.[1]

    • Workup: After 20 hours, cool the reaction mixture to room temperature. Transfer the contents to a round-bottom flask.[1]

    • Purification: Concentrate the reaction mixture in vacuo using a rotary evaporator. The resulting crude product can then be purified by column chromatography on silica gel to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]

References

An In-depth Technical Guide to Electrophilic Substitution Reactions on Trifluoromethoxy-Substituted Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal and agricultural chemistry, imparting unique electronic and pharmacokinetic properties to aromatic scaffolds. This technical guide provides a comprehensive overview of electrophilic substitution reactions on trifluoromethoxy-substituted benzene. It details the underlying principles governing the reactivity and regioselectivity of these reactions, presents quantitative data on isomer distribution, and offers detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel molecules incorporating the trifluoromethoxy moiety.

Introduction: The Trifluoromethoxy Group's Electronic Profile

The trifluoromethoxy group exerts a strong influence on the reactivity of the benzene ring in electrophilic aromatic substitution (EAS). Its electronic character is a combination of two opposing effects:

  • -I (Inductive) Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the oxygen atom and, consequently, from the aromatic ring through the sigma bond. This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

  • +M (Mesomeric) Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This mesomeric effect increases the electron density at the ortho and para positions.

Overall, the strong -I effect outweighs the +M effect, resulting in the trifluoromethoxy group being a deactivating but ortho-, para-directing substituent.[1][2][3] The deactivation is significant, with trifluoromethoxybenzene undergoing nitration considerably more slowly than benzene.[1][2]

Regioselectivity in Electrophilic Aromatic Substitution

The ortho-, para-directing nature of the trifluoromethoxy group can be rationalized by examining the stability of the carbocation intermediate (arenium ion) formed during the reaction.

Visualization of Reaction Intermediates

The following diagram illustrates the resonance structures for ortho, meta, and para attack of an electrophile (E⁺) on trifluoromethoxybenzene.

G cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho1 [Structure 1a] ortho2 [Structure 1b] ortho1->ortho2 ortho3 [Structure 1c] ortho2->ortho3 ortho_caption Stabilized by O lone pair meta1 [Structure 2a] meta2 [Structure 2b] meta1->meta2 meta3 [Structure 2c] meta2->meta3 meta_caption No direct stabilization from O para1 [Structure 3a] para2 [Structure 3b] para1->para2 para3 [Structure 3c] para2->para3 para_caption Stabilized by O lone pair

Caption: Resonance structures of the arenium ion intermediates.

For both ortho and para attack, one resonance contributor places the positive charge directly on the carbon atom bearing the trifluoromethoxy group. In this specific structure, the lone pairs on the oxygen atom can be delocalized to form a fourth resonance structure, thereby stabilizing the carbocation. This additional stabilization is not possible for the intermediate formed from meta attack. Consequently, the activation energies for ortho and para substitution are lower than that for meta substitution, leading to the observed regioselectivity.

Quantitative Data on Isomer Distribution

The ratio of ortho to para products is influenced by steric hindrance and the nature of the electrophile. The bulky trifluoromethoxy group can sterically hinder the approach of the electrophile to the ortho positions, often leading to a preference for the para isomer.

ReactionElectrophile/ReagentsOrtho (%)Meta (%)Para (%)Reference(s)
NitrationHNO₃ / H₂SO₄~10-16<1~84-90[4]
BrominationBr₂ / FeBr₃MinorTraceMajor[2][5]
SulfonationFuming H₂SO₄ (SO₃)MinorTraceMajor[6]
Friedel-Crafts AcylationRCOCl / AlCl₃MinorTraceMajor[7][8][9]

Experimental Protocols

Nitration of Trifluoromethoxybenzene

Objective: To synthesize 1-nitro-4-(trifluoromethoxy)benzene.

Reagents:

  • Trifluoromethoxybenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add trifluoromethoxybenzene to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of trifluoromethoxybenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is predominantly the para isomer.[4]

Bromination of Trifluoromethoxybenzene

Objective: To synthesize 1-bromo-4-(trifluoromethoxy)benzene.

Reagents:

  • Trifluoromethoxybenzene

  • Bromine

  • Iron filings (catalyst)

  • Carbon Tetrachloride (solvent)

  • Sodium Thiosulfate Solution (10%)

  • Anhydrous Calcium Chloride

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve trifluoromethoxybenzene in carbon tetrachloride.

  • Add a catalytic amount of iron filings to the flask.

  • Slowly add a solution of bromine in carbon tetrachloride to the reaction mixture at room temperature with stirring.

  • After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

  • Wash the reaction mixture with water and then with a 10% sodium thiosulfate solution to remove any unreacted bromine.

  • Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.

  • Remove the solvent by distillation, and purify the product by vacuum distillation to obtain primarily 1-bromo-4-(trifluoromethoxy)benzene.

Friedel-Crafts Acylation of Trifluoromethoxybenzene

Objective: To synthesize 4-(trifluoromethoxy)acetophenone.

Reagents:

  • Trifluoromethoxybenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (dilute)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Add a solution of trifluoromethoxybenzene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product, which is predominantly 4-(trifluoromethoxy)acetophenone.[7][8]

Logical Relationships and Mechanistic Pathways

General Mechanism of Electrophilic Aromatic Substitution

The following diagram outlines the general two-step mechanism for the electrophilic aromatic substitution on trifluoromethoxybenzene.

G Start Trifluoromethoxybenzene + Electrophile (E⁺) Step1 Step 1: Nucleophilic Attack (Rate-Determining) Start->Step1 Intermediate Arenium Ion Intermediate (Resonance Stabilized) Step1->Intermediate Step2 Step 2: Deprotonation (Fast) Intermediate->Step2 Product Ortho/Para Substituted Product Step2->Product G OCF3 Trifluoromethoxy Group (-OCF₃) Inductive Strong Inductive Effect (-I) due to -CF₃ OCF3->Inductive Mesomeric Mesomeric Effect (+M) due to Oxygen Lone Pairs OCF3->Mesomeric Deactivation Deactivation of the Ring (Slower reaction than benzene) Inductive->Deactivation Directing Ortho-, Para-Directing Mesomeric->Directing

References

Technical Guide: Solubility of 5-Bromo-2-(trifluoromethoxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-(trifluoromethoxy)benzaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility in various organic solvents. It includes a detailed, adaptable experimental protocol based on the widely accepted isothermal shake-flask method.

Data Presentation: Solubility Profile

While extensive quantitative data is not currently published, preliminary information indicates that this compound is soluble in water.[1][2] The following table summarizes the known information and provides a template for recording experimentally determined solubility values in common organic solvents. Researchers are encouraged to use the experimental protocol outlined in the next section to populate this table.

SolventChemical ClassTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Notes
WaterAqueous25Soluble[1][2]-Qualitative observation
MethanolAlcohol25
EthanolAlcohol25
IsopropanolAlcohol25
AcetoneKetone25
Ethyl AcetateEster25
Diethyl EtherEther25
DichloromethaneHalogenated25
TolueneAromatic25
HexaneAliphatic25

Experimental Protocols: Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[3]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (liquid or solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the temperature-controlled shaker.

  • Addition of Solute: Add an excess amount of this compound to a vial. This is to ensure that a saturated solution is achieved, with undissolved solute remaining visible.

  • Equilibration: Add a known volume of the temperature-equilibrated solvent to the vial containing the solute.

  • Shaking: Securely cap the vial and place it in the orbital shaker. Shake the mixture at a constant speed and temperature for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is reached.[4][5]

  • Phase Separation: After shaking, allow the vials to rest in the temperature-controlled environment for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.[6]

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pipette. Be cautious not to disturb the undissolved solute at the bottom of the vial.

  • Filtration: Immediately filter the extracted aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[7][8]

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Equilibrate Solvent to Temperature C Add Solvent to Vial A->C B Add Excess Solute to Vial B->C D Shake at Constant Temperature (24-48h) C->D E Allow Undissolved Solute to Settle D->E F Extract Supernatant E->F G Filter Supernatant F->G H Dilute Sample G->H I Quantify by HPLC/UV-Vis H->I Result Determine Solubility I->Result

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is highly valued in medicinal chemistry and materials science for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[2]

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable synthetic building block. The trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates, while the aldehyde provides a reactive handle for further chemical modifications. The bromine atom serves as a key functional group for cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents to construct complex molecular architectures. These resulting biaryl structures are prevalent in a wide range of pharmacologically active compounds.

These application notes provide a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids, offering a starting point for methodology development and optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3]

A base is crucial for activating the organoboron species, facilitating the transmetalation step.[4] The choice of catalyst, ligand, base, and solvent system is critical for reaction success and can significantly influence the yield and purity of the product.[2]

Data Presentation: Recommended Screening Conditions

Optimization is often necessary for any new substrate combination in a Suzuki-Miyaura coupling. The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of the coupling of this compound. The substrate is known to be an electron-deficient aryl bromide, which generally facilitates the oxidative addition step.[3]

ParameterRecommended Conditions for ScreeningNotes
Palladium Source (mol%) Pd(OAc)₂ (2-5%)Pd₂(dba)₃ (1-3%)Pd(PPh₃)₄ (3-5%)Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(0) precursors that require a ligand. Pd(PPh₃)₄ can be used directly.
Ligand (mol%) PPh₃ (4-10%)SPhos (2-6%)XPhos (2-6%)RuPhos (2-6%)Buchwald ligands (SPhos, XPhos, RuPhos) are often effective for challenging couplings. A 1:2 to 1:3 Pd:Ligand ratio is common.
Base (equivalents) K₂CO₃ (2-3 eq.)K₃PO₄ (2-3 eq.)Cs₂CO₃ (2-3 eq.)K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective in difficult couplings.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Toluene/H₂O (10:1)DMFA polar, aprotic solvent with a small amount of water is typical to dissolve the inorganic base.
Temperature (°C) 80 - 110 °CHigher temperatures are often required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and degradation of the Pd(0) catalyst.

Experimental Protocols

This section provides a generalized, representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate (or oil bath)

  • Ethyl acetate, brine, and anhydrous sodium sulfate for work-up

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.5 equiv.), the palladium source (0.02 equiv.), and the ligand (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - Base - Pd Catalyst & Ligand flask Add Solids to Schlenk Flask reagents->flask inert Evacuate & Backfill with Inert Gas (3x) flask->inert solvent Add Degassed Solvent & Water inert->solvent heat Heat and Stir (e.g., 90-100°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract (EtOAc/Water) cool->extract dry Dry & Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_ArArB L₂Pd(II)(Ar)(Ar') PdII_ArX->PdII_ArArB Transmetalation PdII_ArArB->Pd0 Reductive Elimination ArAr_pos PdII_ArArB->ArAr_pos ArX Ar-X ArB Ar'B(OR)₂ Base Base ArAr Ar-Ar' ArX_pos ArX_pos->Pd0 ArB_pos ArB_pos->PdII_ArX Base_pos Base_pos->PdII_ArX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-(trifluoromethoxy)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This versatile building block, featuring a bromine atom and an aldehyde group on a trifluoromethoxy-substituted benzene ring, is primed for a variety of chemical transformations crucial for the synthesis of complex drug molecules, including PARP inhibitors and other therapeutic agents. The methodologies detailed herein—Suzuki-Miyaura coupling, Sonogashira coupling, Wittig reaction, and reductive amination—offer efficient pathways to generate diverse molecular scaffolds.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals. The bromine atom of this compound serves as an excellent handle for this palladium-catalyzed reaction with various arylboronic acids.

Reaction Scheme:

A This compound C 5-Aryl-2-(trifluoromethoxy)benzaldehyde A->C Pd Catalyst, Base B Arylboronic Acid B->C

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 5-Phenyl-2-(trifluoromethoxy)benzaldehyde

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (solvent)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2-(trifluoromethoxy)benzaldehyde.

Quantitative Data Summary (Representative for similar substrates):

Arylboronic AcidCatalyst SystemBaseSolventYield (%)Purity (%)Reference
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O85-95>98[1][2]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80-90>97[1][2]
3-Pyridinylboronic acidPd(PPh₃)₄K₃PO₄DMF75-85>98[1][2]

Sonogashira Coupling for Alkynylarene Synthesis

The Sonogashira coupling provides a reliable route to synthesize alkynyl-substituted arenes, which are valuable intermediates in drug discovery. This reaction couples the bromine of this compound with a terminal alkyne using a palladium and copper co-catalyst system.

Reaction Scheme:

A This compound C 5-Alkynyl-2-(trifluoromethoxy)benzaldehyde A->C Pd/Cu Catalyst, Base B Terminal Alkyne B->C

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-(trifluoromethoxy)benzaldehyde

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous tetrahydrofuran (THF) (solvent)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(phenylethynyl)-2-(trifluoromethoxy)benzaldehyde.[3][4]

Quantitative Data Summary (Representative for similar substrates):

Terminal AlkyneCatalyst SystemBaseSolventYield (%)Purity (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF80-92>97[3][4]
EthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPADMF85-95>98[3][4]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHF75-88>96[3][4]

Wittig Reaction for Stilbene Derivative Synthesis

The Wittig reaction is a versatile method for creating carbon-carbon double bonds, enabling the synthesis of stilbene and its derivatives from aldehydes. This reaction involves the treatment of this compound with a phosphorus ylide.

Reaction Scheme:

A This compound C 5-Bromo-2-(trifluoromethoxy)stilbene Derivative A->C Base B Phosphorus Ylide B->C

Caption: Wittig reaction of this compound.

Experimental Protocol: Synthesis of (E)-5-Bromo-2-(trifluoromethoxy)stilbene

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq) in hexane

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • Suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

  • Stir the ylide solution at 0 °C for 1 hour.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the stilbene isomers and triphenylphosphine oxide.[3][5][6]

Quantitative Data Summary (Representative for similar substrates):

Ylide PrecursorBaseSolventProductE/Z RatioYield (%)Reference
Benzyltriphenylphosphonium chloriden-BuLiTHFStilbene>95:570-85[5][6]
(4-Methoxybenzyl)triphenylphosphonium bromideNaHDMF4-Methoxystilbene>90:1065-80[5][6]
Ethyl (triphenylphosphoranylidene)acetate-DCMEthyl cinnamate derivative>98:285-95[5][6]

Reductive Amination for Substituted Benzylamine Synthesis

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines, which are common moieties in pharmaceutical compounds. This one-pot reaction involves the formation of an imine or iminium ion intermediate from this compound and an amine, followed by in situ reduction.

Reaction Scheme:

A This compound C Substituted Benzylamine A->C Reducing Agent B Amine (Primary or Secondary) B->C

Caption: Reductive amination of this compound.

Experimental Protocol: Synthesis of N-(5-Bromo-2-(trifluoromethoxy)benzyl)piperidine

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Dissolve this compound and piperidine in dichloromethane in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted benzylamine.[7]

Quantitative Data Summary (Representative for similar substrates):

AmineReducing AgentSolventYield (%)Purity (%)Reference
PiperidineNaBH(OAc)₃DCM85-95>98[7][8]
MorpholineNaBH(OAc)₃DCE80-90>97[7][8]
BenzylamineNaBH₃CNMeOH75-85>98[7][8]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this document for Suzuki-Miyaura coupling, Sonogashira coupling, Wittig reaction, and reductive amination provide robust and efficient methods for the construction of complex molecular architectures. These reactions, coupled with the unique electronic properties imparted by the trifluoromethoxy group, make this building block highly attractive for modern drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Notes and Protocols: 5-Bromo-2-(trifluoromethoxy)benzaldehyde as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 5-Bromo-2-(trifluoromethoxy)benzaldehyde as a key intermediate in the synthesis of next-generation agrochemicals. The presence of the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, crucial properties for effective pesticides. The bromo- and aldehyde functionalities provide versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures with potential fungicidal and insecticidal activities.

The following protocols provide a detailed methodology for the synthesis of a hypothetical, yet plausible, pyrazole carboxamide fungicide, demonstrating the practical application of this compound as a foundational building block in agrochemical discovery.

Table 1: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

StepReactionReactantsProductTypical Yield (%)Purity (%)
1Knoevenagel CondensationThis compound, Ethyl cyanoacetate, Piperidine (catalyst)Ethyl 2-cyano-3-(5-bromo-2-(trifluoromethoxy)phenyl)acrylate85-95>95
2Michael Addition and CyclizationEthyl 2-cyano-3-(5-bromo-2-(trifluoromethoxy)phenyl)acrylate, Hydrazine hydrate5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile70-85>95
3Hydrolysis5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile, Sodium hydroxide5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid80-90>98
4Amide Coupling5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, 2,6-Difluoroaniline, HATU (coupling agent), DIPEA (base)N-(2,6-Difluorophenyl)-5-amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide (Hypothetical Fungicide)65-80>98

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3-(5-bromo-2-(trifluoromethoxy)phenyl)acrylate
  • To a solution of this compound (1.0 eq) in ethanol (5 mL/mmol), add ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired product as a crystalline solid.

Step 2: Synthesis of 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile
  • Dissolve the product from Step 1 (1.0 eq) in ethanol (10 mL/mmol).

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrazole derivative.

Step 3: Synthesis of 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid
  • Suspend the pyrazole derivative from Step 2 (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 12-18 hours until the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Step 4: Synthesis of N-(2,6-Difluorophenyl)-5-amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide (Hypothetical Fungicide)
  • To a solution of the carboxylic acid from Step 3 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,6-difluoroaniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Visualizations

Synthetic_Workflow start This compound step1 Step 1: Knoevenagel Condensation + Ethyl cyanoacetate + Piperidine start->step1 intermediate1 Ethyl 2-cyano-3-(5-bromo-2-(trifluoromethoxy)phenyl)acrylate step1->intermediate1 step2 Step 2: Michael Addition & Cyclization + Hydrazine hydrate intermediate1->step2 intermediate2 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile step2->intermediate2 step3 Step 3: Hydrolysis + NaOH intermediate2->step3 intermediate3 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid step3->intermediate3 step4 Step 4: Amide Coupling + 2,6-Difluoroaniline + HATU, DIPEA intermediate3->step4 end_product Hypothetical Pyrazole Carboxamide Fungicide step4->end_product

Caption: Synthetic workflow for the preparation of a hypothetical pyrazole carboxamide fungicide.

Logical_Relationship cluster_properties Key Structural Features cluster_implications Implications for Synthesis cluster_strategy Synthetic Strategy start_material This compound aldehyde Aldehyde Group (-CHO) start_material->aldehyde bromo Bromo Group (-Br) start_material->bromo tfm Trifluoromethoxy Group (-OCF3) start_material->tfm aldehyde_react Electrophilic center for C-C bond formation (e.g., Knoevenagel, Wittig) aldehyde->aldehyde_react bromo_react Site for cross-coupling reactions (e.g., Suzuki, Heck) bromo->bromo_react tfm_effect Electron-withdrawing nature activates the aromatic ring tfm->tfm_effect strategy Utilize aldehyde for initial heterocycle formation. Retain bromo and -OCF3 groups for tuning final properties. aldehyde_react->strategy bromo_react->strategy tfm_effect->strategy

Caption: Influence of structural features on the synthetic strategy for agrochemical development.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This substrate is an attractive building block in medicinal chemistry and materials science due to the presence of a reactive carbon-bromine bond activated by two strong electron-withdrawing groups: a trifluoromethoxy group and a benzaldehyde moiety.[1][2] This activation facilitates the displacement of the bromide with a variety of nucleophiles. Protocols for C-N, C-O, and C-S bond formation are presented, including palladium-catalyzed Buchwald-Hartwig amination, classical nucleophilic aromatic substitution with O- and S-nucleophiles, and the related Ullmann condensation.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate and thus activating the substrate towards nucleophilic attack.[1][2][4]

The substrate, this compound, is particularly well-suited for SNAr reactions. The trifluoromethoxy (-OCF₃) group at the 2-position and the aldehyde (-CHO) group at the 1-position are both potent EWGs. Their combined electronic effect significantly polarizes the C-Br bond at the 5-position, making it susceptible to nucleophilic attack. This document outlines protocols for the substitution of the bromide with amine, phenol, and thiol nucleophiles.

Data Presentation: Reaction Conditions and Expected Yields

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound. The data is compiled from analogous reactions on structurally similar aryl bromides and represents a starting point for optimization.

Table 1: Buchwald-Hartwig Amination (C-N Bond Formation)

Nucleophile (Amine)Palladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012-2485-95
N-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11018-2480-90
Morpholine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)K₃PO₄ (2.0)THF8012-1888-98

Table 2: Nucleophilic Aromatic Substitution (C-O & C-S Bond Formation)

NucleophileBase (equiv.)SolventTemperature (°C)Time (h)Expected Yield (%)
PhenolK₂CO₃ (2.0)DMF100-12012-2470-85
4-MethoxyphenolCs₂CO₃ (1.5)DMSO110-13012-2475-90
ThiophenolNaH (1.2)THF60-806-1280-95

Table 3: Ullmann Condensation (C-O & C-S Bond Formation)

NucleophileCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Expected Yield (%)
PhenolCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF120-14024-4865-80
ThiophenolCu₂O (5)NoneCs₂CO₃ (1.5)NMP130-15024-4870-85

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling reaction.[5][6][7][8]

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5-10 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

  • Add this compound to the flask.

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add anhydrous, degassed toluene via syringe, followed by the addition of aniline.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with Phenol

This protocol outlines a general procedure for the uncatalyzed SNAr reaction with a phenol nucleophile.

Materials:

  • This compound (1.0 mmol)

  • Phenol (1.2 mmol)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the round-bottom flask, add this compound, phenol, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1M NaOH solution to remove excess phenol, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Note on Aldehyde Compatibility: The aldehyde group is generally stable under these conditions. However, for base-sensitive substrates or with very strong bases, protection of the aldehyde as an acetal may be considered.

Protocol 3: Ullmann Condensation with Phenol

This protocol provides an alternative, copper-catalyzed method for the formation of diaryl ethers, which can be more robust if the uncatalyzed SNAr is inefficient.

Materials:

  • This compound (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Reaction tube or flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add CuI, 1,10-phenanthroline, K₂CO₃, this compound, and phenol.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF via syringe.

  • Seal the vessel and heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Follow the workup and purification procedure outlined in Protocol 2.

Mandatory Visualizations

Experimental Workflow Diagram

G General Experimental Workflow for Nucleophilic Aromatic Substitution cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dry Glassware under Vacuum/Heat B Add Substrate, Nucleophile, Base, Catalyst/Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Heat to Desired Temperature under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature & Quench E->F G Aqueous Workup & Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: A typical experimental workflow for SNAr reactions.

Signaling Pathway Diagram: SNAr Mechanism

SNAr_Mechanism ArylHalide Aryl-X + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Addition (Rate-Determining Step) Product Aryl-Nu + X⁻ Meisenheimer->Product Elimination

Caption: The addition-elimination mechanism of SNAr.

Logical Relationship Diagram: Method Selection

Method_Selection Method Selection for C-X Bond Formation Start Desired Bond? CN C-N Bond Start->CN CO_CS C-O or C-S Bond Start->CO_CS Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) CN->Buchwald SNAr Direct SNAr (Uncatalyzed) CO_CS->SNAr Primary Method Ullmann Ullmann Condensation (Cu-catalyzed) SNAr->Ullmann Alternative Method

Caption: Decision tree for selecting a synthetic method.

References

Application Notes and Protocols for the In Vitro Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro synthesis of various classes of biologically active compounds. The methodologies outlined below are foundational for research, drug discovery, and the development of novel therapeutics.

Solid-Phase Peptide Synthesis (SPPS) of Bioactive Peptides

Application Note: Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides, including therapeutic peptides and their analogs. The Fmoc/tBu strategy is a widely adopted method due to its mild reaction conditions and suitability for synthesizing long and complex peptides.[1] This method involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The process is cyclical, involving deprotection of the Fmoc group, coupling of the next amino acid, and thorough washing steps to remove excess reagents and byproducts.[2] The choice of resin is critical and depends on whether the desired C-terminus of the peptide is a carboxylic acid or an amide.[3][4] Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail.[2]

Quantitative Data Summary:

The success of SPPS is often evaluated by the yield and purity of the crude peptide prior to purification. These parameters are highly dependent on the peptide sequence, the coupling reagents used, and the reaction conditions.

Peptide/Sequence ClassCoupling ReagentCoupling TimeCrude Purity (%)Yield (%)Reference(s)
65-74ACP (difficult sequence)HCTU2 x 20 min~90Not Reported[5]
65-74ACP (difficult sequence)PyOxim2 x 1 min~54Not Reported[5]
G-LHRHCOMU2 x 1 min~91Not Reported[5]
G-LHRHHCTU2 x 20 min~90Not Reported[5]
Linear OxytocinCOMU2 x 1 min~94Not Reported[5]
Linear OxytocinTFFH2 x 20 min~63Not Reported[5]
Bpa-containing peptidesHCTU/DIPEA2-4 hoursSequence-dependentNot Reported[6]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.

Materials:

  • Resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)[4]

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HCTU, HATU)[4][5]

  • Activation base (e.g., DIPEA, 2,4,6-collidine)[4]

  • Deprotection solution: 20% (v/v) piperidine in DMF[3][4]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Isopropanol (IPA)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)[2]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[7]

  • First Amino Acid Loading (if not pre-loaded):

    • For Wang resin: Dissolve the first Fmoc-amino acid (2-5 eq.) and HOBt (2-5 eq.) in DMF. Add DIC (2-5 eq.) and pre-activate for 5-10 minutes. Add to the resin and agitate for 2-4 hours.[2]

    • For 2-chlorotrityl resin: Dissolve the Fmoc-amino acid (1-1.5 eq.) in DCM with DIPEA (2-3 eq.) and add to the resin. Agitate for 1-2 hours.[4]

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add 20% piperidine in DMF and agitate for 5-10 minutes.[2]

    • Drain and repeat the piperidine treatment for another 5-10 minutes.[2]

    • Wash the resin thoroughly with DMF (5 times).[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.) and a coupling agent like HATU (3-5 eq.) in DMF.[2]

    • Add an activation base such as DIPEA (6-10 eq.).[2]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin and agitate for 30 minutes to 2 hours.[8]

    • Wash the resin with DMF.

  • Repeat: Repeat steps 3 and 4 for each amino acid in the sequence.

  • Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 3).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry thoroughly.[2]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2][6]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: A flowchart of the cyclical process of Fmoc-based solid-phase peptide synthesis.

Cell-Free Protein Synthesis (CFPS) for Therapeutic Proteins and Enzymes

Application Note: Cell-Free Protein Synthesis (CFPS) has become a powerful platform for the rapid production of proteins without the need for living cells.[9] This technology utilizes cell extracts, typically from E. coli, which contain all the necessary machinery for transcription and translation.[9][10] By eliminating the constraints of a cell wall, CFPS systems offer an open environment that allows for the direct manipulation of reaction conditions and the synthesis of proteins that may be toxic to living cells.[11] This makes CFPS particularly valuable for drug discovery, prototyping of metabolic pathways, and the production of therapeutic proteins.[12]

Quantitative Data Summary:

The productivity of CFPS systems can vary based on the cell extract preparation method, reaction conditions, and the specific protein being synthesized.

CFPS SystemProtein SynthesizedYieldReaction TimeReference(s)
E. coli basedsfGFP (super folder green fluorescent protein)>900 µg/mL5 hours
Human Coupled IVT KittGFP (turbo green fluorescent protein)~75-100 µg/mL5 hours
E. coli basedGeneral Proteins~$0.021/µg of protein4 hours to overnight[9]

Experimental Protocol: E. coli-Based Cell-Free Protein Synthesis

This protocol describes the preparation of an E. coli cell extract and its use in a batch CFPS reaction.[9]

Materials:

  • E. coli strain BL21(DE3)

  • 2xYT medium

  • S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT)[13]

  • Dithiothreitol (DTT)

  • Solutions A and B (pre-mixed reagents containing amino acids, energy sources, salts, and buffers)

  • T7 RNA Polymerase

  • DNA template (plasmid or linear PCR product with a T7 promoter)

  • Nuclease-free water

Procedure:

  • Cell Growth and Harvest:

    • Grow E. coli BL21(DE3) in 2xYT medium to an OD600 of ~3.0.[13]

    • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 10°C.[9]

    • Wash the cell pellet three times with cold S30 buffer.[13]

  • Cell Extract Preparation:

    • Resuspend the cell pellet in S30 buffer (1 mL per 1 g of cell mass).[9]

    • Lyse the cells by sonication on ice.[9]

    • Centrifuge the lysate at 18,000 x g for 10 minutes at 4°C.[9]

    • Incubate the supernatant (cell extract) at 37°C for 60 minutes with shaking (runoff reaction).[9]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

    • Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.[9]

  • Cell-Free Protein Synthesis Reaction (15 µL):

    • Thaw all components on ice.

    • Combine Solutions A and B, DNA template, T7 RNA Polymerase, and the prepared cell extract in a microcentrifuge tube.

    • Incubate the reaction at 37°C for 4 hours or at 30°C overnight.[10]

  • Analysis:

    • Analyze the protein expression by SDS-PAGE, Western blot, or activity assays.

Cell-Free Protein Synthesis Workflow

CFPS_Workflow cluster_extract Cell Extract Preparation cluster_synthesis Protein Synthesis Cell_Growth E. coli Growth & Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Growth->Cell_Lysis Centrifugation1 Centrifugation Cell_Lysis->Centrifugation1 Runoff Runoff Reaction Centrifugation1->Runoff Centrifugation2 Centrifugation Runoff->Centrifugation2 Extract Cell Extract Centrifugation2->Extract Reaction In Vitro Transcription & Translation Extract->Reaction DNA_Template DNA Template (Plasmid/PCR) DNA_Template->Reaction Reagents Reaction Mix (Amino Acids, Energy, Salts, Buffers, T7 RNAP) Reagents->Reaction Protein Synthesized Protein Reaction->Protein

Caption: The process of preparing E. coli cell extract and its use in cell-free protein synthesis.

In Vitro Transcription of Functional mRNA

Application Note: The in vitro transcription (IVT) of messenger RNA (mRNA) has become a pivotal technology, particularly for the development of mRNA-based vaccines and therapeutics.[14] The process involves the enzymatic synthesis of RNA from a linearized DNA template using a bacteriophage RNA polymerase, such as T7, SP6, or T3.[14][15] To be functional in eukaryotic cells, the synthetic mRNA must mimic mature eukaryotic mRNA, which includes a 5' cap and a 3' poly(A) tail.[15] These elements are crucial for mRNA stability and efficient translation. The 5' cap can be added co-transcriptionally using a cap analog or post-transcriptionally using capping enzymes.[15] The integrity of the final mRNA product is a critical quality attribute, as only full-length transcripts are translationally competent.[16][17]

Quantitative Data Summary:

The yield and integrity of in vitro transcribed mRNA are key parameters for its application in therapeutics.

mRNA TypeKey Optimization ParameterYield (per 100 µL)Integrity (%)Reference(s)
Self-amplifying RNA (saRNA)Mg²⁺ concentration≥600 µg≥80%[18]
saRNA (optimized)T7 polymerase mutant & process parametersNot specified>91%[16][17]
saRNA (optimized)Multiple parameters1121.5 µg86.5%[18]

Experimental Protocol: In Vitro Transcription of mRNA

This protocol provides a general framework for the synthesis of capped and polyadenylated mRNA.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter, the gene of interest, and a poly(T) sequence.

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Cap analog (e.g., ARCA) or capping enzyme and S-adenosylmethionine (SAM)[15]

  • RNase inhibitor

  • Pyrophosphatase

  • Transcription buffer

  • DNase I

  • Nuclease-free water

  • Purification kit (e.g., silica-based columns)

Procedure:

  • Template Preparation:

    • Linearize the plasmid DNA downstream of the poly(T) sequence using a restriction enzyme.

    • Alternatively, generate a linear DNA template by PCR.

    • Purify the linearized DNA template.[14]

  • In Vitro Transcription Reaction:

    • Combine the transcription buffer, NTPs, cap analog (for co-transcriptional capping), DTT, RNase inhibitor, pyrophosphatase, T7 RNA polymerase, and the linearized DNA template in a nuclease-free tube.

    • Incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15-30 minutes.

  • Post-Transcriptional Capping (if not done co-transcriptionally):

    • Purify the RNA.

    • Set up a capping reaction with capping enzyme, GTP, and SAM.

    • Incubate at 37°C for 1 hour.

  • Purification:

    • Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based kit, to remove enzymes, unincorporated nucleotides, and small RNA fragments.

  • Quality Control:

    • Assess the mRNA concentration by UV spectrophotometry.

    • Evaluate the integrity and size of the mRNA by gel electrophoresis.

Logical Flow of In Vitro mRNA Synthesis

IVT_Logic Template_Prep DNA Template Preparation (Linearized Plasmid/PCR) IVT_Reaction In Vitro Transcription (T7 RNAP, NTPs) Template_Prep->IVT_Reaction Capping_Decision Capping Method? IVT_Reaction->Capping_Decision Co_Transcriptional Co-transcriptional (Cap Analog in IVT mix) Capping_Decision->Co_Transcriptional Yes Post_Transcriptional Post-transcriptional (Enzymatic Capping) Capping_Decision->Post_Transcriptional No DNase_Treatment DNase I Treatment (Template Removal) Co_Transcriptional->DNase_Treatment Post_Transcriptional->DNase_Treatment Purification mRNA Purification DNase_Treatment->Purification QC Quality Control (Concentration, Integrity) Purification->QC

Caption: Decision tree for the in vitro synthesis of functional mRNA.

Chemoenzymatic Synthesis of Complex Natural Products

Application Note: Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity and efficiency of biocatalysis.[19] This approach is particularly powerful for the synthesis of complex, chiral natural products, where enzymes can be used to introduce specific stereocenters with high precision, often under mild reaction conditions.[20][21] Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can significantly streamline synthetic routes and improve overall efficiency.[22][23] This methodology holds great promise for the sustainable and scalable production of valuable bioactive molecules.[20]

Quantitative Data Summary:

Chemoenzymatic reactions are characterized by their high yields and excellent stereoselectivity.

Target Molecule/ClassKey Enzymatic StepYield (%)StereoselectivityReference(s)
(S)-Deflectin-1aHydroxylative dearomatization95>99% ee[24]
Trichoflectin intermediateHydroxylative dearomatization83-95>99% ee[21]
Prostaglandin intermediateDiastereoselective reductionNot specified87:13 to 99:1 dr[20]
Chrodrimanin C intermediateEnzymatic hydroxylation67-83High selectivity[20]

Experimental Protocol: Example of a Chemoenzymatic Cascade

This protocol is a generalized example of a one-pot oxidation-reduction cascade.

Materials:

  • Starting substrate

  • Oxidizing enzyme (e.g., a flavin-dependent monooxygenase)

  • Reducing enzyme (e.g., a ketoreductase)[20]

  • Cofactors (e.g., NAD(P)H, FAD)

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a buffered aqueous solution.

    • Add the starting substrate.

    • Add the necessary cofactors and the cofactor regeneration system.

  • Enzyme Addition:

    • Add the oxidizing and reducing enzymes to the reaction mixture. The order of addition may be optimized.

  • Reaction:

    • Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction progress by techniques such as TLC, HPLC, or GC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction (e.g., by adding an organic solvent).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Enzyme Cascade for Chiral Synthesis

Chemoenzymatic_Cascade Substrate Achiral Substrate Enzyme1 Enzyme 1 (e.g., Monooxygenase) Substrate->Enzyme1 Intermediate Prochiral Intermediate Enzyme1->Intermediate Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) Enzyme1->Cofactor_Regen Enzyme2 Enzyme 2 (e.g., Ketoreductase) Intermediate->Enzyme2 Product Chiral Product Enzyme2->Product Enzyme2->Cofactor_Regen

Caption: A schematic of a two-enzyme cascade for asymmetric synthesis with cofactor regeneration.

PCR-Based Gene Synthesis

Application Note: PCR-based gene synthesis is a versatile method for the de novo synthesis of DNA fragments.[25] This technique relies on the assembly of short, overlapping synthetic oligonucleotides through one or more rounds of PCR.[26] In a typical two-step process, an assembly reaction is first performed where the oligonucleotides self-prime and extend, followed by an amplification reaction using primers that flank the full-length gene.[26][27] More simplified one-step methods that combine assembly and amplification have also been developed.[27] This approach is fundamental for generating custom gene constructs for use in cell-free protein synthesis, metabolic engineering, and other synthetic biology applications.

Quantitative Data Summary:

The efficiency of PCR-based gene synthesis can be influenced by factors such as oligonucleotide concentration and the choice of DNA polymerase.

Gene SizeMethodOligo ConcentrationSuccess RateReference(s)
777 bpOne-step SGS5-100 nMPolymerase-dependent[27]
209 bpOne-step SGS1-100 nMHigh with KOD XL polymerase[27]
936 bpOne-step SGS1-100 nMHigh with KOD XL polymerase[27]
< 1 kb2-step PCA100 nM (in pool)1 in 4 clones correct (w/o screening)[26]
> 1 kb2-step PCA100 nM (in pool)More accurate than 1-step[26]

Experimental Protocol: Two-Step PCR-Based Gene Synthesis

This protocol describes a two-step polymerase cycling assembly (PCA) method.

Materials:

  • Synthetic oligonucleotides (desalted)

  • High-fidelity DNA polymerase (e.g., Q5, Phusion)

  • dNTPs

  • Forward and reverse outer primers

  • PCR buffer

  • Nuclease-free water

Procedure:

  • Oligonucleotide Design and Preparation:

    • Design overlapping oligonucleotides (e.g., 60-mers with 20 bp overlaps).

    • Resuspend and pool all oligonucleotides to a final concentration of ~100 nM each.[28]

  • Step 1: Gene Assembly:

    • Set up a PCR reaction without the outer primers, containing the pooled oligonucleotides, high-fidelity polymerase, dNTPs, and PCR buffer.

    • Run 20-30 cycles of denaturation, annealing, and extension. A typical annealing temperature is 56°C.[25]

  • Step 2: Gene Amplification:

    • Take a small aliquot (e.g., 1 µL) of the assembly reaction product.

    • Set up a standard PCR reaction with the assembly product as the template, the forward and reverse outer primers, high-fidelity polymerase, dNTPs, and PCR buffer.

    • Run 25-35 cycles of denaturation, annealing, and extension.

  • Analysis and Cloning:

    • Analyze the final PCR product by agarose gel electrophoresis to confirm the correct size.

    • Purify the DNA fragment from the gel or directly from the PCR reaction.

    • Clone the synthesized gene into a suitable vector for sequencing and downstream applications.

Workflow for Two-Step PCR-Based Gene Synthesis

Gene_Synthesis_Workflow Oligos Design & Pool Overlapping Oligonucleotides Assembly_PCR Step 1: Assembly PCR (No Outer Primers) Oligos->Assembly_PCR Amplification_PCR Step 2: Amplification PCR (with Outer Primers) Assembly_PCR->Amplification_PCR Use Assembly Product as Template Analysis Gel Electrophoresis Analysis Amplification_PCR->Analysis Purification Purification & Cloning Analysis->Purification Sequencing Sequence Verification Purification->Sequencing

Caption: A step-by-step workflow for the two-step PCR-based synthesis of a gene.

References

Application Notes and Protocols for Creating Diverse Compound Libraries Using 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a versatile building block for the synthesis of diverse compound libraries, particularly in the context of drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a reactive aldehyde moiety, allows for a wide range of chemical transformations. The trifluoromethoxy group is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in diversity-oriented synthesis (DOS), focusing on well-established multi-component reactions (MCRs) to rapidly generate libraries of complex molecules. These compounds can serve as a starting point for the discovery of novel therapeutic agents.

Key Applications in Diversity-Oriented Synthesis

This compound is an ideal starting material for several multi-component reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to generate structurally complex products. This approach is central to diversity-oriented synthesis, enabling the rapid creation of large and diverse chemical libraries. The bromine atom on the aromatic ring also serves as a convenient handle for further diversification through cross-coupling reactions.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acetamidoamides, which are valuable scaffolds in medicinal chemistry. By combining an aldehyde, an amine, a carboxylic acid, and an isocyanide, a high degree of diversity can be introduced in a single step.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another isocyanide-based MCR that yields α-acyloxy-carboxamides from an aldehyde, a carboxylic acid, and an isocyanide. This reaction provides a rapid entry to ester- and amide-containing compounds.

Biginelli Reaction

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including potential as calcium channel blockers and mitotic kinesin Eg5 inhibitors. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Experimental Protocols

The following are generalized protocols for the use of this compound in key multi-component reactions for library generation. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Parallel Synthesis of an α-Acetamidoamide Library via the Ugi Reaction

This protocol describes the parallel synthesis of a 96-member library using a 96-well filter plate.

Materials:

  • This compound

  • A diverse set of 12 primary amines

  • A diverse set of 8 carboxylic acids

  • tert-Butyl isocyanide

  • Methanol (MeOH)

  • 96-well filter plates with frits

  • Robotic liquid handler (optional)

Procedure:

  • To each well of a 96-well plate, add 1.0 mL of a 0.1 M solution of this compound in methanol (0.1 mmol).

  • To each of the 8 columns of wells, add 1.0 mL of a 0.1 M solution of one of the 12 primary amines in methanol (0.1 mmol).

  • To each of the 12 rows of wells, add 1.0 mL of a 0.1 M solution of one of the 8 carboxylic acids in methanol (0.1 mmol).

  • To all wells, add 1.0 mL of a 0.1 M solution of tert-butyl isocyanide in methanol (0.1 mmol).

  • Seal the plate and shake at room temperature for 48 hours.

  • After the reaction is complete, concentrate the solvent in each well under reduced pressure.

  • Purify the products by preparative HPLC-MS.

Data Presentation: Representative Ugi Reaction Yields

EntryAmineCarboxylic AcidIsocyanideProduct Structure (Generic)Yield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanideα-acetamidoamide75
2AnilineBenzoic AcidCyclohexyl isocyanideα-acetamidoamide68
3PropylaminePropionic AcidBenzyl isocyanideα-acetamidoamide82
4CyclohexylamineFormic Acidtert-Butyl isocyanideα-acetamidoamide71

Note: Yields are representative and will vary based on the specific combination of reactants.

Protocol 2: Synthesis of a Dihydropyrimidinone (DHPM) Library via the Biginelli Reaction

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Parallel synthesis reactor

Procedure:

  • In a parallel synthesis reactor, charge each reaction vessel with this compound (1.0 mmol).

  • Add ethyl acetoacetate (1.0 mmol) to each vessel.

  • Add urea (1.5 mmol) to each vessel.

  • Add 5 mL of ethanol to each vessel, followed by a catalytic amount of concentrated HCl (3-4 drops).

  • Heat the reaction mixtures to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixtures to room temperature.

  • Pour the mixture into crushed ice and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the product from ethanol to afford the pure dihydropyrimidinone.

Data Presentation: Representative Biginelli Reaction Yields

Entryβ-KetoesterUrea/ThioureaCatalystProduct Structure (Generic)Yield (%)
1Ethyl acetoacetateUreaHClDihydropyrimidinone85
2Methyl acetoacetateThioureaYb(OTf)₃Dihydropyrimidinethione88
3Ethyl benzoylacetateUreaInCl₃Dihydropyrimidinone79
4AcetylacetoneThioureaLaCl₃·7H₂ODihydropyrimidinethione82

Note: Yields are representative and based on reactions with similar substituted benzaldehydes.

Visualizations

Experimental Workflow

G cluster_0 Library Synthesis Planning cluster_1 Automated/Parallel Synthesis cluster_2 Library Characterization and Analysis start Select Core Scaffold: This compound bb Choose Diverse Building Blocks (Amines, Carboxylic Acids, Isocyanides, etc.) start->bb mcr Select Multi-Component Reaction (Ugi, Biginelli, etc.) start->mcr reaction Perform Parallel Reactions in 96-well plates bb->reaction mcr->reaction workup Parallel Work-up and Purification (e.g., SPE, Prep-HPLC) reaction->workup analysis High-Throughput Analysis (LC-MS, NMR) workup->analysis storage Compound Library Storage and Management analysis->storage

Caption: Workflow for diversity-oriented synthesis.

Potential Signaling Pathway Inhibition

Compounds derived from benzaldehyde scaffolds have been shown to potentially inhibit key signaling pathways implicated in cancer progression. The following diagram illustrates a hypothetical mechanism of action for a compound library derived from this compound, targeting pathways such as PI3K/AKT/mTOR and Ras/Raf/MEK/ERK.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Library Compound Library (Derived from this compound) Library->RTK Library->Raf Library->PI3K Library->mTOR

Caption: Potential inhibition of cancer signaling pathways.

Conclusion

This compound is a highly valuable and versatile starting material for the construction of diverse compound libraries. Through the application of multi-component reactions such as the Ugi, Passerini, and Biginelli reactions, researchers can efficiently generate a multitude of structurally complex molecules. The protocols and data presented herein provide a framework for the rational design and synthesis of such libraries, which can be screened for a variety of biological activities, ultimately accelerating the drug discovery process. The unique electronic properties conferred by the trifluoromethoxy group make the resulting compounds particularly interesting for lead optimization campaigns.

Application Notes and Protocols for the Reductive Amination of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of secondary and tertiary amines via reductive amination of 5-bromo-2-(trifluoromethoxy)benzaldehyde. The protocols focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is well-suited for substrates with sensitive functional groups.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a reliable method for synthesizing primary, secondary, and tertiary amines.[1] This process involves the reaction of a carbonyl compound, in this case, this compound, with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[2]

The choice of reducing agent is critical to the success of the reaction. While various hydride reagents can be employed, sodium triacetoxyborohydride (STAB) is often preferred due to its mild nature, high selectivity for imines over carbonyls, and tolerance of a wide range of functional groups.[3] This makes it particularly suitable for complex molecules and substrates bearing reducible or acid-sensitive moieties.[3] Alternative reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (NaBH4), though the latter may require a stepwise procedure to avoid premature reduction of the aldehyde.[3][4]

This document provides two detailed protocols for the reductive amination of this compound, along with comparative data for analogous reactions to guide experimental design and optimization.

Reaction Overview and Logic

The overall transformation involves a one-pot reaction where the aldehyde, amine, and reducing agent are combined. The reaction proceeds through the formation of a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). The hydride reagent then selectively reduces this intermediate.

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction Process (One-Pot) cluster_products Final Product Aldehyde This compound Mixing Combine Reactants and Reagents Aldehyde->Mixing Amine Primary or Secondary Amine (R1R2NH) Amine->Mixing ReducingAgent NaBH(OAc)3 (STAB) ReducingAgent->Mixing Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Mixing ImineFormation In situ Imine/Iminium Ion Formation Mixing->ImineFormation Step 1 Reduction Selective Reduction ImineFormation->Reduction Step 2 FinalAmine Substituted Amine Product Reduction->FinalAmine

Figure 1: General workflow for one-pot reductive amination.

Comparative Data for Reductive Amination of Aromatic Aldehydes

Aldehyde SubstrateAmineReducing AgentSolventReaction Time (h)Yield (%)Reference
BenzaldehydeCyclohexylamineNaBH(OAc)₃DCE194J. Org. Chem. 1996, 61, 3849-3862[3]
4-NitrobenzaldehydePiperidineNaBH(OAc)₃DCE1.598J. Org. Chem. 1996, 61, 3849-3862[3]
4-ChlorobenzaldehydeBenzylamineNaBH(OAc)₃DCE191J. Org. Chem. 1996, 61, 3849-3862[3]
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THF177TCI Practical Example
BenzaldehydeAnilineNaBH(OAc)₃DCE2485J. Org. Chem. 1996, 61, 3849-3862[3]

Protocol 1: Direct Reductive Amination Using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is the most common and convenient method for reductive amination with STAB and is suitable for a wide range of primary and secondary amines.

Materials
  • This compound

  • Amine (primary or secondary), 1.1 equivalents

  • Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.2 - 1.5 equivalents

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Experimental Procedure
  • To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add the amine (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the hemiaminal/imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS). Reactions with electron-rich amines are often complete within a few hours, while less nucleophilic amines may require longer reaction times.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amine.

Protocol 2: Stepwise Reductive Amination Using Sodium Borohydride

This two-step, one-pot procedure is a useful alternative when dialkylation is a concern, particularly with primary amines, or when using the less selective but often more readily available sodium borohydride.[3][4]

Materials
  • This compound

  • Primary amine, 1.05 equivalents

  • Anhydrous methanol (MeOH)

  • Sodium borohydride (NaBH₄), 1.5 equivalents

  • Deionized water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Experimental Procedure
  • Dissolve this compound (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous methanol in a round-bottom flask.

  • Stir the solution at room temperature for 1-3 hours to ensure complete formation of the imine intermediate. Monitor imine formation by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 equiv) to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as determined by TLC/LC-MS.

  • Quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the remaining aqueous residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Reaction Mechanism Visualization

The mechanism for reductive amination with STAB proceeds via the formation of an iminium ion, which is a more reactive electrophile for hydride delivery than the starting aldehyde.

Reductive_Amination_Mechanism cluster_reduction Reduction Step Reactants Aldehyde + Amine (R-CHO + R'NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hemiaminal->Reactants Reversible Iminium Iminium Ion [R-CH=N+HR'] Hemiaminal->Iminium - H2O Iminium->Hemiaminal + H2O (Reversible) Product Secondary Amine (R-CH2-NHR') Iminium->Product Hydride Attack Water H2O STAB NaBH(OAc)3 (Hydride Source) STAB->Product

References

Application Notes and Protocols for the Proposed Synthesis of (-)-Epicatechin from 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit theoretical, framework for the synthesis of the naturally occurring polyphenol (-)-epicatechin, commencing from the synthetic building block, 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This proposed route offers a novel approach for chemists engaged in the synthesis of flavonoids and related bioactive molecules. The trifluoromethoxy group presents a unique chemical handle that could be leveraged for the synthesis of novel analogs of epicatechin, potentially leading to compounds with enhanced pharmacological properties.

The protocols outlined herein are based on established synthetic transformations within flavonoid chemistry. Researchers should note that optimization of each step would be necessary to achieve practical yields.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting with the functionalization of this compound to introduce the necessary components of the B-ring of the flavonoid structure, followed by the construction of the heterocyclic C-ring and subsequent stereoselective reduction to afford the desired (-)-epicatechin.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A This compound B Intermediate 1 (Chalcone) A->B Step 1: Claisen-Schmidt Condensation C Intermediate 2 (Flavanone) B->C Step 2: Intramolecular Cyclization D Intermediate 3 (Flavan-3-ol) C->D Step 3: Reduction E (-)-Epicatechin D->E Step 4: Deprotection/ Modification

Caption: Proposed multi-step synthesis of (-)-epicatechin.

Experimental Protocols

Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate

This initial step aims to construct the carbon skeleton that will eventually form the B and C rings of the epicatechin molecule.

  • Reaction: this compound is condensed with a suitably protected acetophenone derivative (e.g., 2,4,6-trihydroxyacetophenone with hydroxyl groups protected as benzyl ethers) under basic conditions.

  • Procedure:

    • Dissolve the protected 2,4,6-trihydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of potassium hydroxide (2.0 eq) in water and stir at room temperature.

    • Slowly add a solution of this compound (1.0 eq) in ethanol to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form the Flavanone

This step involves the acid- or base-catalyzed intramolecular Michael addition to form the heterocyclic C-ring.

  • Reaction: The chalcone intermediate is treated with an acid or base to induce cyclization.

  • Procedure:

    • Dissolve the purified chalcone from Step 1 in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., sodium acetate).

    • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, neutralize the reaction mixture.

    • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude flavanone.

    • Purify by recrystallization or column chromatography.

Step 3: Stereoselective Reduction to the Flavan-3-ol

This is a critical step to establish the correct stereochemistry at the C2 and C3 positions.

  • Reaction: The flavanone is reduced using a stereoselective reducing agent. To achieve the cis configuration of (-)-epicatechin, a two-step reduction is proposed. First, reduction to the flavan-3-one, followed by a stereoselective reduction.

  • Procedure:

    • Formation of Flavan-3-one: The flavanone is first oxidized to the corresponding flavone, followed by reduction. Alternatively, a direct reduction of the flavanone carbonyl can be performed. For the direct approach:

    • Dissolve the flavanone in a mixture of methanol and THF at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the reaction by the slow addition of acetone, followed by water.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the resulting mixture of diastereomeric flavan-3-ols by column chromatography to isolate the desired cis isomer.

Step 4: Deprotection and Functional Group Modification

The final step involves the removal of protecting groups and conversion of the bromo and trifluoromethoxy groups to hydroxyl groups.

  • Reaction: The protecting groups (e.g., benzyl ethers) are removed by catalytic hydrogenation. The bromo and trifluoromethoxy groups are then converted to hydroxyl groups. The conversion of the trifluoromethoxy group to a hydroxyl group is a challenging transformation and may require harsh conditions (e.g., with strong Lewis acids like BBr₃). The bromo group can be converted to a hydroxyl group via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction.

  • Procedure (Illustrative for Debenzylation):

    • Dissolve the protected flavan-3-ol in a mixture of ethanol and ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected product.

    • The subsequent conversion of the bromo and trifluoromethoxy groups would require further specific and potentially multi-step procedures that need to be developed and optimized.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical yields for the proposed synthetic sequence. These values are estimates and would require experimental validation.

StepReactionStarting MaterialProductHypothetical Yield (%)
1Claisen-Schmidt CondensationThis compoundChalcone Intermediate75
2Intramolecular CyclizationChalcone IntermediateFlavanone Intermediate85
3Stereoselective ReductionFlavanone IntermediateProtected cis-Flavan-3-ol60
4Deprotection & FunctionalizationProtected cis-Flavan-3-ol(-)-Epicatechin40
Overall Yield ~15%

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction cluster_step4 Step 4: Final Modifications A1 Dissolve Reactants A2 Add Base A1->A2 A3 Reaction (12-24h) A2->A3 A4 Work-up & Extraction A3->A4 A5 Purification (Chromatography) A4->A5 B1 Dissolve Chalcone A5->B1 B2 Add Catalyst B1->B2 B3 Reflux (4-8h) B2->B3 B4 Work-up & Purification B3->B4 C1 Dissolve Flavanone B4->C1 C2 Add Reducing Agent C1->C2 C3 Reaction (1-2h) C2->C3 C4 Quench & Extract C3->C4 C5 Purification (Chromatography) C4->C5 D1 Deprotection (Hydrogenation) C5->D1 D2 Functional Group Interconversion D1->D2 D3 Purification D2->D3 E (-)-Epicatechin D3->E Final Product

Caption: Workflow for the proposed synthesis of (-)-epicatechin.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethoxy group, and an aldehyde functionality offers multiple reaction sites for molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and generalized protocols for several key palladium-catalyzed reactions utilizing this substrate.

Disclaimer: While extensive literature exists for palladium-catalyzed reactions on various aryl bromides, specific experimental data and optimized protocols for this compound are not widely published. The following protocols are adapted from established procedures for structurally similar substrates and should be considered as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Generalized Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent system.[1] The following table summarizes typical conditions that can be applied as a starting point for the coupling of this compound with various boronic acids.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
Ligand (if needed) PPh₃, SPhos, XPhos
Boronic Acid Aryl- or Vinylboronic Acid (1.1-1.5 equiv)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv)
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O (typically 4:1 to 10:1)
Temperature 80-110 °C
Reaction Time 2-24 hours
Experimental Protocol

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL per 1 mmol of aryl halide)

  • Water (1 mL per 1 mmol of aryl halide)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene and water to the flask via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 ArPd(II)BrL₂ Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 ArPd(II)Ar'L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Sonogashira_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 ArPd(II)BrL₂ Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation R'C≡CCu (from R'C≡CH + CuI + Base) ArPd(II)CCR'L2 ArPd(II)C≡CR'L₂ Transmetalation->ArPd(II)CCR'L2 Reductive_Elimination Reductive Elimination ArPd(II)CCR'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 ArPd(II)BrL₂ Oxidative_Addition->ArPd(II)BrL2 Amine_Coordination_Deprotonation Amine Coordination & Deprotonation ArPd(II)BrL2->Amine_Coordination_Deprotonation R'R''NH Base ArPd(II)NR'R''L2 ArPd(II)NR'R''L₂ Amine_Coordination_Deprotonation->ArPd(II)NR'R''L2 Reductive_Elimination Reductive Elimination ArPd(II)NR'R''L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Heck_Reaction cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 ArPd(II)BrL₂ Oxidative_Addition->ArPd(II)BrL2 Migratory_Insertion Migratory Insertion ArPd(II)BrL2->Migratory_Insertion RCH=CH₂ Intermediate RCH(Ar)CH₂Pd(II)BrL₂ Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination ArCH=CHR HPd(II)BrL2 HPd(II)BrL₂ Beta_Hydride_Elimination->HPd(II)BrL2 Reductive_Elimination Reductive Elimination HPd(II)BrL2->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 H-Base⁺ Br⁻

References

Troubleshooting & Optimization

Improving reaction yield for 5-Bromo-2-(trifluoromethoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-2-(trifluoromethoxy)benzaldehyde Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the reaction yield and purity for the synthesis of this compound. The primary synthesis route discussed is the directed ortho-metalation (DoM) of 1-Bromo-4-(trifluoromethoxy)benzene, followed by formylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for synthesizing this compound? The most common and regioselective method is the directed ortho-metalation (DoM) of 1-Bromo-4-(trifluoromethoxy)benzene.[1][2] In this reaction, the trifluoromethoxy (-OCF₃) group acts as a powerful directing metalation group (DMG), guiding a strong organolithium base to deprotonate the adjacent (ortho) position.[3][4] The resulting aryllithium intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.[3]

Q2: Why is a very low temperature (e.g., -78 °C) critical for this reaction? Low temperatures are essential for several reasons. First, the aryllithium intermediates formed during the reaction are highly reactive and often unstable at higher temperatures, leading to decomposition or side reactions.[5] Second, low temperatures are crucial to control the competition between the desired ortho-deprotonation and an undesired side reaction, lithium-halogen exchange.[5][6] Maintaining a temperature of -78 °C or lower helps to favor the desired reaction pathway.

Q3: What are the most common side reactions that lower the yield? The main competing side reaction is lithium-halogen exchange, where the organolithium base swaps its lithium atom for the bromine atom on the aromatic ring.[5] This is particularly problematic for aryl bromides and can be faster than the desired deprotonation.[5] This side reaction leads to the formation of 4-(trifluoromethoxy)phenyllithium and butyl bromide (if n-BuLi is used), which upon workup will yield the debrominated starting material, 1-(trifluoromethoxy)benzene, and other impurities. Another potential issue is the formation of a ketone byproduct if the intermediate from the DMF addition is not properly quenched.

Q4: Which base is best for this reaction: n-BuLi, s-BuLi, or LDA? The choice of base is critical and involves a trade-off between reactivity and selectivity.

  • n-BuLi: Most commonly used, but can be prone to lithium-halogen exchange.[5]

  • s-BuLi or t-BuLi: These are more sterically hindered and more basic, which can sometimes favor deprotonation over halogen exchange. However, their higher reactivity can also lead to other side reactions or decomposition if not handled carefully.[5]

  • LDA (Lithium diisopropylamide): As a strong, non-nucleophilic base, LDA is primarily used for deprotonation and can be an excellent choice to avoid lithium-halogen exchange. It is often the preferred reagent when this side reaction is dominant.[5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product with Significant Recovery of Starting Material
Possible Cause Explanation Recommended Solution
Incomplete Deprotonation The organolithium base was not active, insufficient equivalents were used, or the reaction time was too short.Titrate the organolithium reagent before use to confirm its molarity. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). Increase the metalation time (e.g., from 1 hour to 2 hours) before adding the electrophile.
Inefficient Quenching The DMF used was not anhydrous, or it was added too quickly, causing a temperature spike.Ensure DMF is freshly distilled or from a sealed, dry bottle. Add the DMF solution dropwise while carefully monitoring the internal temperature to keep it below -70 °C.
Protonation of Intermediate The aryllithium intermediate was quenched by a proton source (e.g., moisture from air or solvents) before the addition of DMF.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire process.
Issue 2: Major Byproduct is the Debrominated Compound, 1-(trifluoromethoxy)benzene
Possible Cause Explanation Recommended Solution
Lithium-Halogen Exchange This is the most likely cause. For aryl bromides, the exchange of bromine with lithium can be kinetically faster than the deprotonation of the ortho C-H bond.[5]1. Change the Base: Switch from n-BuLi to LDA. LDA is a non-nucleophilic base designed for deprotonation and is much less likely to participate in halogen exchange.[5] 2. Lower the Temperature: Conduct the reaction at a lower temperature, such as -90 °C or -100 °C, using a cryostat or a specialized cooling bath (e.g., liquid N₂/ethanol). Metal-halogen exchange reactions are extremely fast even at low temperatures, but lowering it further can sometimes help selectivity.[6]
Protonation after Exchange The 4-(trifluoromethoxy)phenyllithium formed via exchange is quenched by a proton source during workup.While the primary solution is to prevent the exchange reaction, ensuring a completely anhydrous workup until the final quenching step can help characterize the issue.

Data Presentation: Guide to Optimizing Reaction Conditions

The optimal conditions for this synthesis require careful balancing of base, temperature, and additives. The following table provides a guide for optimizing the yield by adjusting these parameters. Yields are illustrative and based on established chemical principles for directed ortho-metalation reactions.

Run Base (equiv.) Solvent Temperature Expected Predominant Pathway Anticipated Yield Range Key Considerations
1n-BuLi (1.1)THF-78 °CMixed Deprotonation & Halogen Exchange30-50%Standard starting point, but often suffers from lithium-halogen exchange.[5]
2s-BuLi (1.1)THF-78 °CIncreased Deprotonation Rate40-60%Higher basicity may improve deprotonation rate relative to exchange, but can be less stable.[5]
3n-BuLi (1.1)THF-100 °CFavors Deprotonation45-65%Lower temperature can suppress the activation energy barrier for halogen exchange more significantly.[6]
4LDA (1.2) THF -78 °C Selective Deprotonation 70-85% Recommended Method: LDA is non-nucleophilic and specifically designed to avoid metal-halogen exchange.[5]
5n-BuLi (1.1) / TMEDA (1.2)THF-78 °CAccelerated Deprotonation50-70%TMEDA breaks up butyllithium aggregates, increasing basicity and potentially favoring deprotonation.[3]

Experimental Protocols

Protocol: Synthesis via Directed ortho-Metalation using LDA

This protocol is a representative procedure designed to minimize lithium-halogen exchange and maximize the yield of the desired product.

Materials:

  • 1-Bromo-4-(trifluoromethoxy)benzene

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and rubber septa. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Formation: To the reaction flask, add anhydrous THF (approx. 0.2 M final concentration of substrate) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.25 equivalents) via syringe. Slowly add n-BuLi (1.2 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to pre-form the LDA.

  • Substrate Addition: Add a solution of 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equivalent) in a small amount of anhydrous THF dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1.5 to 2 hours to ensure complete deprotonation.

  • Formylation (Quench): Slowly add anhydrous DMF (1.5 equivalents) dropwise, again maintaining the temperature below -70 °C. A color change is typically observed. Stir the mixture at -78 °C for an additional hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N2) B 2. Prepare LDA Solution: Add Diisopropylamine & n-BuLi to Anhydrous THF at -78°C A->B C 3. Add 1-Bromo-4-(trifluoromethoxy)benzene Solution Dropwise at -78°C B->C D 4. Stir for 1.5-2h at -78°C (Ortho-Metalation Step) C->D E 5. Add Anhydrous DMF Dropwise at -78°C (Formylation Step) D->E F 6. Quench with Sat. aq. NH4Cl E->F G 7. Warm to RT & Extract with Organic Solvent F->G H 8. Wash, Dry (MgSO4), & Concentrate G->H I 9. Purify via Flash Column Chromatography H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Reaction Yield is Low q1 Analyze Crude Product by GC-MS/NMR. What is the major component? start->q1 a1 Starting Material (1-Bromo-4-(trifluoromethoxy)benzene) q1->a1 a2 Debrominated Byproduct (1-(trifluoromethoxy)benzene) q1->a2 a3 Complex Mixture / Unidentified Products q1->a3 sol1 Cause: Incomplete Reaction - Check base activity (titrate) - Increase reaction time/equivalents - Ensure anhydrous conditions a1->sol1 sol2 Cause: Lithium-Halogen Exchange - Switch base from n-BuLi to LDA - Lower reaction temp to -100°C - Use inverse addition (add base to substrate) a2->sol2 sol3 Cause: Decomposition / Side Rxns - Check temperature control - Ensure purity of reagents (DMF) - Purify starting material a3->sol3

Caption: Decision tree for troubleshooting low yield in the formylation reaction.

References

Technical Support Center: Purification of Crude 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(trifluoromethoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are flash column chromatography and recrystallization. For selective removal of the aldehyde from a mixture of other organic compounds, formation of a bisulfite adduct followed by regeneration of the aldehyde is also a highly effective method.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities depend on the synthetic route used. If synthesized by the bromination of 2-(trifluoromethoxy)benzaldehyde, potential impurities include:

  • Unreacted starting material: 2-(trifluoromethoxy)benzaldehyde.

  • Di-brominated isomers: Isomers with two bromine atoms on the aromatic ring.

  • Corresponding carboxylic acid: 5-Bromo-2-(trifluoromethoxy)benzoic acid, formed by oxidation of the aldehyde.

  • Residual brominating agent and byproducts: Depending on the reagent used (e.g., N-bromosuccinimide and succinimide).

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals.

Troubleshooting Guides

Flash Column Chromatography

Q4: I am seeing poor separation of my product from an impurity during column chromatography. What can I do?

A4: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System:

    • If the spots are too close on the TLC plate, try a different solvent system. A common mobile phase for this compound is a gradient of ethyl acetate in hexane or petroleum ether. For similar compounds, a gradient of 5-30% ethyl acetate in hexane has been reported to be effective.

    • Start with a low polarity eluent (e.g., 2-5% ethyl acetate in hexane) and gradually increase the polarity.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading onto silica gel is recommended if the sample is not very soluble in the initial eluent.

  • Flow Rate: A slower flow rate can improve resolution.

Q5: My product is eluting with the solvent front. What does this mean and how can I fix it?

A5: Elution with the solvent front indicates that the eluent is too polar, and your compound has minimal interaction with the silica gel. To fix this, decrease the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try 2% or 5%.

Q6: The purified fractions of my aldehyde are showing signs of degradation. What could be the cause?

A6: Aldehydes can be sensitive to acidic conditions, and silica gel is slightly acidic. This can sometimes lead to degradation. To mitigate this, you can:

  • Use Neutralized Silica Gel: Add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to your eluent to neutralize the silica gel.

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

Recrystallization

Q7: I am having trouble finding a suitable solvent for recrystallization. What should I look for?

A7: An ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For compounds similar to this compound, a mixture of a non-polar solvent and a slightly more polar solvent is often effective. A toluene/hexane mixture has been suggested for a similar compound. You can also try solvent systems like ethyl acetate/hexane or dichloromethane/hexane.

Q8: My recrystallization yield is very low. How can I improve it?

A8: Low yield can be due to several reasons:

  • Using too much solvent: This will keep your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.

Q9: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A9: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:

  • Add more solvent: This will reduce the saturation of the solution.

  • Cool the solution more slowly: This gives the molecules more time to arrange into a crystal lattice.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

Bisulfite Adduct Formation

Q10: The yield of my regenerated aldehyde after bisulfite treatment is low. What could be the problem?

A10: Low yield from a bisulfite purification can be due to:

  • Incomplete adduct formation: Ensure you are using a fresh, saturated solution of sodium bisulfite. Vigorous shaking is necessary to ensure good mixing of the organic and aqueous phases.

  • Incomplete regeneration of the aldehyde: The pH of the aqueous layer must be sufficiently basic (pH > 10) to regenerate the aldehyde. Use a strong base like sodium hydroxide and check the pH.

  • Emulsion formation: Emulsions can trap your product. If an emulsion forms, try adding brine to break it.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueAdvantagesDisadvantagesTypical Purity Achieved
Flash Column Chromatography High resolution for separating closely related impurities. Applicable to a wide range of impurity profiles.Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on acidic silica gel.>98%
Recrystallization Simple, cost-effective, and can yield very pure crystalline material.Highly dependent on finding a suitable solvent. May not be effective for removing all types of impurities. Yield can be variable.>99% (if successful)
Bisulfite Adduct Formation Highly selective for aldehydes. Excellent for removing non-aldehydic impurities.Involves multiple extraction steps. May not be suitable for base-sensitive compounds.>98%

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient could be:

    • 2% Ethyl Acetate in Hexane (2 column volumes)

    • 5% Ethyl Acetate in Hexane (5 column volumes)

    • 10% Ethyl Acetate in Hexane (until the product has eluted)

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., toluene/hexane or ethyl acetate/hexane).

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until dissolution is just complete.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Non-aldehydic impurities Chromatography Column Chromatography TLC->Chromatography Impurities with similar polarity Recrystallization Recrystallization TLC->Recrystallization Crystalline solid Pure Pure Product Chromatography->Pure Recrystallization->Pure Bisulfite->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Column_Chromatography Start Poor Separation CheckTLC Review TLC Start->CheckTLC OptimizeSolvent Change Solvent System (e.g., different polarity or different solvents) CheckTLC->OptimizeSolvent Spots too close or streaking CheckLoading Sample Loading Issue? CheckTLC->CheckLoading Good spot separation on TLC GoodSep Good Separation OptimizeSolvent->GoodSep DryLoad Use Dry Loading CheckLoading->DryLoad Yes CheckPacking Column Packing Issue? CheckLoading->CheckPacking No DryLoad->GoodSep Repack Repack Column CheckPacking->Repack Yes Repack->GoodSep

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

Minimizing by-product formation in 5-Bromo-2-(trifluoromethoxy)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(trifluoromethoxy)benzaldehyde. The information provided aims to help minimize by-product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in reactions with this compound?

A1: Due to the absence of α-hydrogens, this compound is susceptible to several side reactions, leading to the formation of specific by-products. The most common include:

  • Cannizzaro Reaction Products: In the presence of strong bases, the aldehyde can undergo a disproportionation reaction to yield 5-Bromo-2-(trifluoromethoxy)benzyl alcohol and 5-Bromo-2-(trifluoromethoxy)benzoic acid.

  • Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming 5-Bromo-2-(trifluoromethoxy)benzoic acid, especially in the presence of oxidizing agents or air over time.

  • Reduction Product: The aldehyde can be reduced to the corresponding alcohol, 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, particularly if reducing agents are present.

Q2: How can I minimize the Cannizzaro reaction?

A2: The Cannizzaro reaction is a primary concern when using strong bases. To minimize it, consider the following strategies:

  • Use of Weaker Bases: Opt for milder bases instead of strong hydroxides like NaOH or KOH. Bases such as sodium carbonate or organic amines (e.g., triethylamine, DBU) are less likely to promote the Cannizzaro reaction.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below). The Cannizzaro reaction, like many side reactions, is often accelerated at higher temperatures.

  • Use of Lewis Acid or Organocatalysis: Employing Lewis acid catalysts can activate the aldehyde for nucleophilic attack without the need for a strong base. Similarly, specific organocatalysts can promote the desired reaction selectively.

  • Protecting Groups: In multi-step syntheses, consider protecting the aldehyde functionality as an acetal, which is stable to basic conditions. The protecting group can be removed in a subsequent acidic step.

Q3: My reaction is showing a significant amount of 5-Bromo-2-(trifluoromethoxy)benzoic acid. What could be the cause and how can I prevent it?

A3: The formation of the benzoic acid derivative is typically due to oxidation. This can occur for several reasons:

  • Air Oxidation: Prolonged exposure of the aldehyde to air, especially in solution, can lead to gradual oxidation. It is advisable to store the aldehyde under an inert atmosphere (e.g., nitrogen or argon) and use freshly purified or opened material for reactions.

  • Oxidizing Reagents: Ensure that none of the reagents or solvents used contain oxidizing impurities.

  • Reaction Conditions: Certain reaction conditions, particularly at elevated temperatures, can promote oxidation.

To prevent this, degas your solvents, run the reaction under an inert atmosphere, and use freshly purified reagents. During workup, minimize exposure to air and consider using antioxidants if compatible with your desired product.

Q4: I am observing the formation of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol as a by-product. How can I avoid this?

A4: The formation of the corresponding benzyl alcohol is a result of the reduction of the aldehyde. This can be caused by:

  • Reducing Agents: Unintended presence of reducing agents in your reaction mixture. Ensure all reagents are pure.

  • Cannizzaro Reaction: As mentioned, this is a product of the Cannizzaro reaction if strong bases are used.

  • Hydride Sources: Some reagents can act as hydride donors under certain conditions.

To avoid this, carefully purify all starting materials and choose reaction conditions that do not favor reduction. If using a strong base is unavoidable, refer to the strategies for minimizing the Cannizzaro reaction.

Troubleshooting Guides

Issue 1: Low yield in a Grignard reaction with significant formation of Cannizzaro by-products.
Possible Cause Solution
Use of a strong base The Grignard reagent itself is a strong base and can initiate the Cannizzaro reaction.
Recommendation: Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize the time the aldehyde is exposed to a high concentration of the Grignard reagent.
Reaction Temperature Higher temperatures accelerate the Cannizzaro reaction.
Recommendation: Maintain a low reaction temperature throughout the addition of the aldehyde and for a period afterward before allowing the reaction to slowly warm to room temperature.
Moisture in Reaction Water will quench the Grignard reagent and can lead to the formation of magnesium hydroxide, a base that can promote the Cannizzaro reaction.
Recommendation: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Issue 2: In a Wittig reaction, the desired alkene is formed in low yield along with significant amounts of 5-Bromo-2-(trifluoromethoxy)benzoic acid and the corresponding alcohol.
Possible Cause Solution
Base-Induced Side Reactions Strong bases used to deprotonate the phosphonium salt (e.g., n-BuLi, NaH) can also promote the Cannizzaro reaction of the aldehyde.
Recommendation: Use milder bases like sodium bicarbonate in an aqueous system or potassium carbonate. Alternatively, use pre-formed, stabilized ylides that require weaker bases for their generation.
Oxidation during Workup The aldehyde is susceptible to oxidation.
Recommendation: Perform the reaction workup promptly and under an inert atmosphere if possible. Washing with a mild reducing agent solution (e.g., sodium bisulfite) during workup can help remove unreacted aldehyde and prevent further oxidation.
Reaction Conditions Prolonged reaction times at elevated temperatures can favor side reactions.
Recommendation: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Attempt the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the protection of the aldehyde group as a dimethyl acetal, which is stable under basic and nucleophilic conditions.

Materials:

  • This compound

  • Trimethyl orthoformate

  • Anhydrous methanol

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Anhydrous sodium bicarbonate or triethylamine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding anhydrous sodium bicarbonate or triethylamine to neutralize the acid catalyst.

  • Remove the solvent and excess reagents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude protected aldehyde. Purify by flash column chromatography if necessary.

Protocol 2: Purification to Remove Cannizzaro By-products

This protocol outlines a method to separate the desired product from the acidic (benzoic acid derivative) and alcoholic by-products of a Cannizzaro reaction.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or other suitable organic solvent)

  • 5% aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dilute hydrochloric acid

Procedure:

  • Dissolve the crude reaction mixture in diethyl ether.

  • Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. This will extract the acidic by-product (5-Bromo-2-(trifluoromethoxy)benzoic acid) into the aqueous layer.

  • Separate the aqueous layer. The benzoic acid derivative can be recovered by acidifying the aqueous layer with dilute HCl and extracting with an organic solvent.

  • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product, now depleted of the acidic by-product.

  • The desired product can then be purified from the alcohol by-product (5-Bromo-2-(trifluoromethoxy)benzyl alcohol) and other non-polar impurities using flash column chromatography.

Visualizations

Byproduct_Formation_Pathway cluster_products Potential Products cluster_byproducts Common By-products This compound This compound Desired Product Desired Product This compound->Desired Product Desired Reaction (e.g., Nucleophilic Addition) By-products By-products This compound->By-products 5-Bromo-2-(trifluoromethoxy)benzoic acid 5-Bromo-2-(trifluoromethoxy)benzoic acid By-products->5-Bromo-2-(trifluoromethoxy)benzoic acid Oxidation / Cannizzaro 5-Bromo-2-(trifluoromethoxy)benzyl alcohol 5-Bromo-2-(trifluoromethoxy)benzyl alcohol By-products->5-Bromo-2-(trifluoromethoxy)benzyl alcohol Reduction / Cannizzaro

Caption: Common reaction pathways for this compound.

Troubleshooting_Logic start Reaction with This compound low_yield Low Yield of Desired Product? start->low_yield byproduct_check Identify Major By-products (TLC, GC-MS, NMR) low_yield->byproduct_check Yes Optimize Reaction Conditions Optimize Reaction Conditions low_yield->Optimize Reaction Conditions No, but yield is low acid Main By-product: Benzoic Acid Derivative byproduct_check->acid alcohol Main By-product: Benzyl Alcohol Derivative byproduct_check->alcohol both Both Acid and Alcohol By-products Observed byproduct_check->both solution_acid Troubleshoot Oxidation: - Inert atmosphere - Pure reagents - Lower temperature acid->solution_acid solution_alcohol Troubleshoot Reduction: - Check for reducing impurities - Avoid harsh conditions alcohol->solution_alcohol solution_cannizzaro Troubleshoot Cannizzaro Reaction: - Use milder base - Low temperature - Lewis acid/Organocatalyst - Protecting group both->solution_cannizzaro

Caption: Troubleshooting workflow for reactions involving this compound.

Acetal_Protection_Workflow start Start with Aldehyde protect Protect Aldehyde as Acetal (e.g., with Trimethyl orthoformate, cat. acid) start->protect reaction Perform Desired Reaction (e.g., Grignard, reduction of another functional group) protect->reaction deprotect Deprotect Acetal (Aqueous Acid) reaction->deprotect final_product Final Product with Aldehyde Restored deprotect->final_product

Caption: Workflow for using an acetal protecting group strategy.

Optimization of catalyst and ligand for Suzuki coupling with 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the optimization of the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This substrate presents unique challenges due to the steric hindrance from the ortho-trifluoromethoxy group and the electronic effects of both the aldehyde and trifluoromethoxy substituents.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

The primary challenges are twofold. First, the trifluoromethoxy group at the ortho position to the bromine atom creates significant steric hindrance, which can slow down the crucial oxidative addition step of the catalytic cycle.[1][2] Second, the presence of two electron-withdrawing groups (aldehyde and trifluoromethoxy) makes the aryl bromide electron-deficient, which generally facilitates oxidative addition but requires a carefully balanced catalyst system to ensure efficient transmetalation and reductive elimination.[3][4]

Q2: What is the best initial palladium catalyst and ligand system to try for this substrate?

For sterically hindered and electron-deficient aryl bromides, a robust catalyst system is essential. It is highly recommended to start with a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand.[5] Ligands from the Buchwald family, like SPhos or XPhos, are excellent starting points as they are known to accelerate both oxidative addition and reductive elimination for challenging substrates.[6][7][8] N-heterocyclic carbene (NHC) ligands are also a powerful alternative for coupling sterically demanding partners.[1][9]

Q3: Which base and solvent system should I use?

The choice of base and solvent is critical and often requires screening for optimal results.[10]

  • Base : Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is a robust and frequently successful choice for heteroaryl and hindered halides.[11][12] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.[6]

  • Solvent : A mixture of an aprotic organic solvent and water is typically used. Common systems include 1,4-dioxane/water, toluene/water, or THF/water, often in ratios from 4:1 to 10:1.[6][8][13] The water is essential for the transmetalation step, though completely anhydrous conditions are sometimes employed to minimize side reactions like protodeboronation.[3][6]

Q4: What is the general catalytic cycle for this reaction?

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) active species. The three key steps are:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the benzaldehyde substrate.[13][14]

  • Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) center.[13][14]

  • Reductive Elimination : The two organic fragments on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the Pd(0) catalyst.[13][14]

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L_n-R² pd2_complex->transmetalation_complex Transmetalation product R¹-R² transmetalation_complex->product Reductive Elimination product->center_node center_node->pd0 reagents_in->pd0 R¹-X reagents_in->pd2_complex R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Conditions & Optimization

For researchers beginning optimization, the following tables provide recommended starting points and parameters for screening.

Table 1: Recommended Catalyst/Ligand Systems

Palladium PrecursorLigandCatalyst Loading (mol%)Key Features & Rationale
Pd(OAc)₂SPhos1-2% Pd, 2-4% LigandExcellent for sterically hindered, electron-rich, and electron-poor aryl bromides.[6][7]
Pd₂(dba)₃XPhos1-2% Pd, 2-4% LigandHighly active system for a broad range of challenging substrates.[8]
PdCl₂(dppf)(none)2-5%A reliable, air-stable precatalyst effective for many standard couplings.[15]
Pd(PPh₃)₄(none)2-5%A classic catalyst, but may be less effective for this hindered substrate compared to modern systems.[13][16]

Table 2: Screening of Key Reaction Parameters

ParameterRecommended ConditionsRationale / Notes
Aryl Bromide 1.0 equivalentLimiting reagent.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ is a robust, effective base. Screen other bases like K₂CO₃ if needed.[11][12]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)The choice of solvent can impact solubility and reaction rate.[6][14]
Temperature 80 - 110 °CStart around 100°C. Higher temperatures may be needed but can increase side product formation.[13]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and boronic acid homocoupling.[8][17]

Troubleshooting Guide

Q5: My reaction has stalled, showing low or no conversion of the starting material. What should I do?

This is a common issue that can be diagnosed systematically. Several factors could be responsible, including inactive catalyst, poor reagent quality, or sub-optimal conditions.

Troubleshooting_Low_Yield start Low or No Conversion q_inert Is the inert atmosphere rigorously maintained? start->q_inert a_inert_no Degas solvents thoroughly. Use Schlenk techniques. Check for leaks. q_inert->a_inert_no No q_reagents Are reagents (especially boronic acid) pure & dry? q_inert->q_reagents Yes end Re-run experiment with optimized conditions. a_inert_no->end a_reagents_no Use fresh boronic acid. Ensure base is anhydrous. q_reagents->a_reagents_no No q_catalyst Is the catalyst/ligand appropriate for hindered substrates? q_reagents->q_catalyst Yes a_reagents_no->end a_catalyst_no Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). q_catalyst->a_catalyst_no No q_temp Is the reaction temperature high enough? q_catalyst->q_temp Yes a_catalyst_no->end a_temp_no Increase temperature in 10°C increments (e.g., 100°C -> 110°C). q_temp->a_temp_no No q_temp->end Yes a_temp_no->end

Caption: Troubleshooting workflow for low or no product conversion.

  • Check Catalyst System : For this hindered substrate, a standard catalyst like Pd(PPh₃)₄ may be inefficient. Switch to a more active system with a bulky ligand (e.g., Pd(OAc)₂/SPhos).[5]

  • Ensure Inert Atmosphere : Oxygen can deactivate the Pd(0) catalyst and lead to boronic acid homocoupling.[17] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.

  • Verify Reagent Quality : Boronic acids can degrade upon storage. Using fresh, high-purity boronic acid is recommended. Ensure the base is anhydrous if dry conditions are required.

  • Increase Temperature : The reaction may be kinetically slow. Try increasing the temperature in 10-20°C increments.[6]

Q6: I am observing a significant amount of 2-(trifluoromethoxy)benzaldehyde (dehalogenated starting material). How can I minimize this side reaction?

This side product results from protodebromination, where the bromine atom is replaced by a hydrogen. This can be caused by several factors:

  • Presence of a Proton Source : Ensure all solvents and reagents are strictly anhydrous, as water can be a proton source.[7]

  • Base Choice : A very strong or nucleophilic base can sometimes promote this pathway. Consider screening a weaker base like K₂CO₃ or KF.[7][10]

  • Slow Reductive Elimination : If the desired cross-coupling is slow, competing side reactions like protodebromination can become significant. Using a more efficient, bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the reductive elimination step, outcompeting the side reaction.[7]

Q7: My TLC/LC-MS shows a byproduct corresponding to the homocoupling of my boronic acid. What is the cause and solution?

Homocoupling of the boronic acid is almost always caused by the presence of oxygen in the reaction mixture.[17] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.

  • Solution : The most effective solution is rigorous deoxygenation. Degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and ensure the reaction is set up and maintained under a strictly inert atmosphere.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for a 1.0 mmol scale reaction. It should be optimized for specific coupling partners.

Experimental_Workflow setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents Under Inert Gas reaction 3. Reaction reagents->reaction monitoring 4. Monitoring reaction->monitoring TLC / LC-MS monitoring->reaction Incomplete workup 5. Work-up monitoring->workup Complete purification 6. Purification workup->purification

Caption: A typical experimental workflow for a Suzuki coupling reaction.

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[12]

  • Seal the flask with a septum. Evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[13]

2. Catalyst and Solvent Addition:

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[8]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[12]

3. Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[13]

4. Monitoring:

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[13]

5. Work-up:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and then with brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

References

Troubleshooting common issues in reactions with 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura coupling, Wittig reactions, and reductive aminations with this compound.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Question: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the electronic nature of the starting material and catalyst activity. The electron-withdrawing trifluoromethoxy group can influence the reactivity of the aryl bromide.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be efficiently generated or could be deactivated.

    • Solution: If using a Pd(II) precatalyst, ensure your conditions promote reduction to Pd(0). Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of solvents and reagents is crucial to prevent catalyst oxidation.

  • Inefficient Oxidative Addition: The C-Br bond activation might be sluggish.

    • Solution: Employing bulky, electron-rich phosphine ligands can facilitate oxidative addition. Consider ligands such as SPhos, XPhos, or other Buchwald-type ligands.

  • Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium center may be inefficient.

    • Solution: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. The base should be finely powdered to maximize surface area.

  • Side Reactions: Protodeboronation of the boronic acid or hydrolysis of the trifluoromethoxy group can occur under harsh basic conditions.

    • Solution: Use the mildest effective base and the lowest possible reaction temperature. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. While the trifluoromethoxy group is generally stable, prolonged heating in the presence of a strong base should be avoided.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand If catalyst is known to be active solution Improved Yield catalyst->solution Use pre-activated catalyst & degas thoroughly base Evaluate Base and Solvent ligand->base If ligand optimization fails ligand->solution Use bulky, electron-rich ligand side_reactions Investigate Side Reactions base->side_reactions If conditions are harsh base->solution Use stronger, non-nucleophilic base side_reactions->solution After mitigation

Caption: Troubleshooting logic for low Suzuki coupling yields.

Issue 2: Incomplete or No Reaction in Wittig Olefination

Question: My Wittig reaction with this compound is not proceeding to completion, or I am observing no product formation. What are the likely issues?

Answer:

Challenges in Wittig reactions with this substrate can be attributed to the stability of the ylide and the reactivity of the aldehyde.

Potential Causes & Solutions:

  • Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.

    • Solution: For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO are necessary. Ensure all reagents and glassware are scrupulously dry.

  • Ylide Instability: Phosphorus ylides can be sensitive to air and moisture.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Generate the ylide in situ and use it immediately.

  • Low Aldehyde Reactivity: While generally reactive, steric hindrance from the ortho-trifluoromethoxy group could slightly reduce the aldehyde's electrophilicity.

    • Solution: Ensure the ylide is fully formed before adding the aldehyde. Running the reaction at a slightly elevated temperature (after initial ylide formation at low temperature) may be beneficial.

  • Side Reaction with Base: Strong bases like n-BuLi could potentially react with the aryl bromide via lithium-halogen exchange, although this is less likely at low temperatures.

    • Solution: Add the base slowly to the phosphonium salt at a low temperature (e.g., 0 °C or -78 °C) to ensure ylide formation is the predominant reaction.

Issue 3: Complex Mixture in Reductive Amination

Question: I am attempting a reductive amination with this compound and a primary amine, but I am getting a complex mixture of products and unreacted starting materials. How can I improve the selectivity?

Answer:

Reductive amination involves the equilibrium-driven formation of an imine followed by its reduction. Poor yields or complex mixtures often arise from issues with imine formation or competing reduction pathways.[1]

Potential Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium may not favor the imine, especially with less nucleophilic amines.

    • Solution: Use a dehydrating agent, such as molecular sieves (3Å or 4Å), or perform the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.

  • Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde before it can form the imine.

    • Solution: Choose a reducing agent that is selective for the imine or iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[2] If using a less selective reducing agent like sodium borohydride (NaBH₄), it is best to form the imine first and then add the reducing agent.[2]

  • Over-alkylation: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: Use a slight excess of the primary amine. Alternatively, perform a stepwise reaction where the imine is formed and then reduced in a separate step.[3]

  • Hydrolysis of the Trifluoromethoxy Group: While generally stable under reductive amination conditions, prolonged exposure to acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis.

    • Solution: Perform the reaction at room temperature if possible and minimize the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the trifluoromethoxy (-OCF₃) group under common reaction conditions?

A1: The trifluoromethoxy group is known for its high metabolic and chemical stability. It is generally stable under neutral and acidic conditions. However, under strong basic conditions, particularly at elevated temperatures, hydrolysis to a phenol can occur, although it is typically more resistant to hydrolysis than a trifluoromethyl group. For most standard Suzuki, Wittig, and reductive amination protocols conducted at or near room temperature, the -OCF₃ group is expected to be stable.

Q2: Are there any specific safety precautions for handling this compound?

A2: Yes. This compound is an irritant. It can cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Some sources suggest it may be air-sensitive.

Q4: What are suitable solvents for reactions involving this aldehyde?

A4: The choice of solvent is reaction-dependent.

  • Suzuki Coupling: Common solvents include toluene, dioxane, or DMF, often with a co-solvent of water.

  • Wittig Reaction: Anhydrous aprotic solvents such as THF, diethyl ether, or DMSO are typically used.

  • Reductive Amination: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) are frequently employed, depending on the choice of reducing agent.[4]

Q5: How can I monitor the progress of my reactions?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting aldehyde. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Quantitative Data Summary

The following tables provide representative quantitative data for common reactions involving this compound and analogous compounds. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O8012~70-85
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1008~80-95
3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF9016~65-80

Table 2: Representative Conditions for Wittig Reaction

Phosphonium SaltBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLi (1.1)THF0 to RT4~75-90
Ethyltriphenylphosphonium bromideNaH (1.2)DMSORT12~70-85
(Carbethoxymethyl)triphenylphosphonium chlorideK₂CO₃ (2)DCMRT24~80-95

Table 3: Representative Conditions for Reductive Amination

AmineReducing Agent (equiv.)SolventAdditiveTemp (°C)Time (h)Yield (%)
BenzylamineNaBH(OAc)₃ (1.5)DCE-RT12~80-95
MorpholineNaBH₃CN (1.5)MeOHAcetic Acid (cat.)RT16~75-90
AnilineNaBH₄ (2.0)MeOHMolecular SievesRT6~60-75

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Wittig Reaction
  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equiv.) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-BuLi, 1.1 equiv.) dropwise. Stir for 1 hour at 0 °C. The formation of the ylide is often indicated by a color change.

  • In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to remove the triphenylphosphine oxide byproduct.

Protocol 3: General Procedure for Reductive Amination
  • To a round-bottom flask, add this compound (1.0 equiv.), the amine (1.1 equiv.), and a suitable solvent (e.g., DCE).

  • If desired, add a catalytic amount of acetic acid or a dehydrating agent like molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv.) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)(Br)L₂] Oxidative Addition Intermediate pd0->pd2_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)(Ar')L₂] Transmetalation Intermediate pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') transmetalation_complex->product aryl_bromide This compound (Ar-Br) aryl_bromide->pd2_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation_complex Wittig_Reaction_Workflow start Start: Phosphonium Salt + Base ylide Ylide Formation (in situ) start->ylide aldehyde Add this compound ylide->aldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane product Alkene Product + Ph₃PO oxaphosphetane->product purification Purification (Chromatography) product->purification final_product Final Product purification->final_product Reductive_Amination_Pathway cluster_0 Imine Formation (Equilibrium) cluster_1 Reduction aldehyde Aldehyde hemiaminal Hemiaminal aldehyde->hemiaminal amine Primary Amine amine->hemiaminal hemiaminal->aldehyde imine Imine hemiaminal->imine water H₂O imine->water product Secondary Amine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

References

Stability of 5-Bromo-2-(trifluoromethoxy)benzaldehyde under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 5-Bromo-2-(trifluoromethoxy)benzaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed and under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture degradation. For long-term storage, refrigeration is advised.

Q2: What are the known incompatibilities for this compound?

A2: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these substances can lead to vigorous reactions and decomposition of the material.

Q3: What are the expected decomposition products under thermal stress?

A3: Under high temperatures, thermal decomposition may produce hazardous substances such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

Q4: How stable is the trifluoromethoxy group?

A4: The trifluoromethoxy group is generally considered to be metabolically stable and resistant to degradation due to the strong carbon-fluorine bonds.[3][4] This high stability is a key feature of many molecules incorporating this moiety. However, under forcing basic conditions, hydrolysis of similar trifluoromethyl groups has been observed, suggesting that prolonged exposure to strong bases could potentially lead to the degradation of the trifluoromethoxy group.[5]

Q5: Is the aldehyde functional group susceptible to degradation?

A5: Yes, the aldehyde group is a reactive functional group. It is prone to oxidation, which can convert it to the corresponding carboxylic acid. This can be initiated by exposure to air (auto-oxidation) or other oxidizing agents. The aldehyde can also undergo reduction to a benzyl alcohol in the presence of reducing agents.

Troubleshooting Guides

Issue 1: Unexpected side products observed during a reaction.
Possible Cause Troubleshooting Steps
Degradation of the aldehyde - Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use freshly distilled or high-purity solvents to eliminate peroxides and other oxidizing impurities. - If the reaction involves basic conditions, consider using milder bases or shorter reaction times to minimize the risk of Cannizzaro reaction or other base-catalyzed side reactions.
Reaction with the bromo substituent - If using organometallic reagents or catalysts (e.g., palladium), be aware that the bromo group is susceptible to cross-coupling reactions.[6] - Screen your reaction conditions for compatibility with aryl bromides.
Instability under acidic conditions - Strong acidic conditions might promote polymerization or other side reactions of the aldehyde. - Consider using a milder acid or a non-protic Lewis acid if acidic catalysis is required.
Issue 2: Low yield or incomplete reaction.
Possible Cause Troubleshooting Steps
Decomposition of starting material - Verify the purity of your this compound before starting the reaction using techniques like NMR or GC-MS. - If the compound has been stored for a long time, consider re-purification.
Steric hindrance - The ortho-trifluoromethoxy group can sterically hinder reactions at the aldehyde. - Consider using less bulky reagents or increasing the reaction temperature to overcome the steric barrier.
Issue 3: Discoloration of the compound upon storage.
Possible Cause Troubleshooting Steps
Oxidation - The compound may have been exposed to air and light, leading to the formation of colored impurities from the oxidation of the aldehyde. - Store the compound under an inert atmosphere and in an amber vial to protect it from light.
Impurities - The discoloration could be due to the presence of minor impurities from the synthesis. - If purity is critical, consider purification by column chromatography or recrystallization.

Stability Under Various Conditions (Illustrative Data)

The following tables summarize the expected stability of this compound under various stress conditions. Please note that this data is illustrative and should be confirmed by experimental studies.

Table 1: Stability in Solution under Acidic and Basic Conditions

Condition Temperature (°C) Duration (h) Purity (%) (Illustrative) Major Degradants (Illustrative)
0.1 M HCl2524>99None detected
1 M HCl602498Minor unidentified polar impurities
0.1 M NaOH2524955-Bromo-2-(trifluoromethoxy)benzoic acid, potential hydrolysis products
1 M NaOH6024805-Bromo-2-(trifluoromethoxy)benzoic acid, products of OCF3 hydrolysis

Table 2: Stability under Oxidative, Reductive, Thermal, and Photolytic Stress

Stress Condition Details Purity (%) (Illustrative) Major Degradants (Illustrative)
Oxidative 3% H₂O₂ at 25°C for 24h855-Bromo-2-(trifluoromethoxy)benzoic acid
Reductive 10% NaBH₄ in MeOH at 25°C for 4h905-Bromo-2-(trifluoromethoxy)benzyl alcohol
Thermal 80°C for 48h99Minor unidentified impurities
Photolytic UV light (254 nm) for 24h97Minor unidentified degradation products

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for assessing the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep a control sample with 1 mL of water. Incubate both at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep a control sample with 1 mL of water. Incubate both at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Reductive Degradation: To 1 mL of the stock solution, add a molar excess of a reducing agent (e.g., sodium bisulfite). Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to determine the percentage of the remaining compound and identify any degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.

G cluster_oxidation Oxidation cluster_reduction Reduction cluster_hydrolysis Basic Hydrolysis cluster_coupling Cross-Coupling This compound This compound 5-Bromo-2-(trifluoromethoxy)benzoic acid 5-Bromo-2-(trifluoromethoxy)benzoic acid This compound->5-Bromo-2-(trifluoromethoxy)benzoic acid [O] 5-Bromo-2-(trifluoromethoxy)benzyl alcohol 5-Bromo-2-(trifluoromethoxy)benzyl alcohol This compound->5-Bromo-2-(trifluoromethoxy)benzyl alcohol [H] 5-Bromo-2-hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde This compound->5-Bromo-2-hydroxybenzaldehyde OH⁻ (Forced) Coupled Products Coupled Products This compound->Coupled Products Pd catalyst, etc.

Caption: Potential degradation and reaction pathways for this compound.

References

Challenges in the scale-up synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the common and effective ortho-lithiation and formylation route.

Issue 1: Low or No Conversion of Starting Material (1-Bromo-4-(trifluoromethoxy)benzene)

Potential CauseRecommended Solution
Inactive n-Butyllithium (n-BuLi) The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. An unexpectedly low concentration will result in an incomplete reaction.[1]
Presence of Moisture or Oxygen Organolithium reagents are extremely sensitive to moisture and oxygen.[2][3] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
Inadequate Reaction Temperature Ortho-lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[4] Ensure the reaction temperature is maintained throughout the addition of n-BuLi.
Poor Mixing in the Reactor Inadequate agitation can lead to localized areas of high reagent concentration and "hot spots," resulting in side reactions and incomplete conversion.[1] Ensure the stirring is efficient for the reactor volume.

Issue 2: Low Yield of this compound

Potential CauseRecommended Solution
Side Reactions During Lithiation Besides reacting at the desired ortho-position, n-BuLi can potentially react with the bromine atom (lithium-halogen exchange). While less common with aryl bromides compared to iodides, it can still occur. Using a hindered base like lithium diisopropylamide (LDA) can sometimes improve regioselectivity.
Inefficient Quenching with Formylating Agent The addition of the formylating agent (e.g., N,N-dimethylformamide - DMF) must be carefully controlled. If the addition is too slow, the aryllithium intermediate may decompose. If it's too fast, localized overheating can lead to side reactions. The formylating agent should also be anhydrous.
Formation of Over-addition Byproducts The initially formed aldehyde can be attacked by another molecule of the aryllithium intermediate, leading to the formation of a secondary alcohol. This is more prevalent if the reaction temperature is allowed to rise before quenching is complete.
Degradation during Work-up Aldehydes can be sensitive to both acidic and basic conditions, and also prone to air oxidation to the corresponding carboxylic acid.[5] A carefully controlled quench and work-up procedure is necessary. A common method is to quench the reaction with a saturated aqueous solution of ammonium chloride.

Issue 3: Difficult Purification of the Final Product

Potential CauseRecommended Solution
Presence of Carboxylic Acid Impurity If the aldehyde is exposed to air for extended periods, it can oxidize to 5-bromo-2-(trifluoromethoxy)benzoic acid. This can be removed by washing the organic phase with a mild base like sodium bicarbonate solution during work-up.[5]
Formation of Gummy or Oily Product This can be due to the presence of high-boiling point solvents like DMF or polymeric side-products. Thorough extraction and washing are necessary. Purification can often be achieved by column chromatography or vacuum distillation.[6]
Formation of a Bisulfite Adduct To purify the aldehyde from non-carbonyl impurities, one can form the bisulfite adduct, which is soluble in water. After washing away the impurities with an organic solvent, the aldehyde can be regenerated by adding a base.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A highly effective and scalable method is the directed ortho-lithiation of 1-bromo-4-(trifluoromethoxy)benzene, followed by formylation with an appropriate electrophile like N,N-dimethylformamide (DMF). The trifluoromethoxy group acts as a directing group, facilitating the deprotonation at the adjacent ortho position.[8][9]

Q2: How can I safely handle n-butyllithium on a large scale?

A2: n-Butyllithium is a pyrophoric reagent and requires strict safety protocols for large-scale use.[3][10] All transfers should be conducted under an inert atmosphere using techniques like cannula transfer.[2][3] Ensure that appropriate personal protective equipment is worn and that a suitable quenching agent (like isopropanol, followed by methanol) is readily available for any spills.[10]

Q3: What are the critical parameters to control during the scale-up of the ortho-lithiation reaction?

A3: The most critical parameters are:

  • Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically -78 °C) is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.[11][12] The cooling capacity of the reactor must be sufficient for the reaction volume.[1]

  • Addition Rate: The rate of addition of n-BuLi must be carefully controlled to manage the heat generated.[1]

  • Agitation: Efficient mixing is vital to ensure homogeneous temperature and reagent distribution.[1]

Q4: Are there alternative formylation methods to consider?

A4: Yes, other formylation methods exist, though they may present different challenges. The Vilsmeier-Haack reaction is a possibility, but the trifluoromethoxy group is deactivating, which might necessitate harsh reaction conditions.[13][14][15] Another alternative could be the bromination of 2-(trifluoromethoxy)benzaldehyde; however, controlling the regioselectivity of the bromination to favor the 5-position could be challenging.[16]

Experimental Protocols

Representative Lab-Scale Protocol for Ortho-lithiation and Formylation

  • Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with anhydrous solvent (e.g., THF).

  • Starting Material: 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) is dissolved in the anhydrous solvent.

  • Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is added dropwise, again maintaining the low temperature.

  • Quenching and Work-up: After stirring for a period, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data from Analogous Reactions

The following tables summarize typical reaction parameters and yields for ortho-lithiation and formylation of similar aromatic compounds. This data can serve as a benchmark when developing a process for this compound.

Table 1: Reaction Conditions for Ortho-Lithiation of Substituted Benzenes

SubstrateBase (eq.)SolventTemperature (°C)Time (h)Reference
Anisolen-BuLi (1.1)THF01Fictionalized Example
1,3-Dimethoxybenzenen-BuLi (1.1)Diethyl Ether252Fictionalized Example
N,N-diethylbenzamides-BuLi/TMEDA (1.2)THF-781Fictionalized Example

Table 2: Yields of Aromatic Aldehydes from Formylation of Aryllithiums

Aryllithium fromFormylating Agent (eq.)Yield (%)Reference
AnisoleDMF (1.2)85-95Fictionalized Example
1,3-DimethoxybenzeneDMF (1.2)90Fictionalized Example
N,N-diethylbenzamideDMF (1.2)75-85Fictionalized Example

Visualizations

Scale_Up_Workflow Scale-Up Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactor_Setup Reactor Setup and Drying Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reactor_Setup->Inert_Atmosphere Reagent_Prep Prepare Anhydrous Solvents and Reagents Inert_Atmosphere->Reagent_Prep Charge_SM Charge Reactor with 1-Bromo-4-(trifluoromethoxy)benzene Reagent_Prep->Charge_SM Cooling Cool to -78 °C Charge_SM->Cooling nBuLi_Addition Slow Addition of n-BuLi Cooling->nBuLi_Addition Lithiation Stir for Lithiation nBuLi_Addition->Lithiation DMF_Addition Slow Addition of DMF Lithiation->DMF_Addition Formylation Stir for Formylation DMF_Addition->Formylation Quench Quench with Sat. NH4Cl Formylation->Quench Extraction Extraction with Organic Solvent Quench->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Scale-Up Synthesis Workflow Diagram.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Low_Yield Low Yield of Aldehyde Check_SM Check for Unreacted Starting Material Low_Yield->Check_SM SM_Present Starting Material Present Check_SM->SM_Present No_SM No Starting Material Check_SM->No_SM Moisture Moisture/Air Leak (Check System) SM_Present->Moisture Low_Temp Temperature too Low/High (Verify) SM_Present->Low_Temp Inactive_Reagent Inactive_Reagent SM_Present->Inactive_Reagent Side_Products Side_Products No_SM->Side_Products Over_addition Over-addition Product (Secondary Alcohol) Degradation Degradation during Work-up (Check pH, Temp) Li_Halogen Li-Halogen Exchange (Debrominated SM) Side_Products->Over_addition Side_Products->Degradation Side_Products->Li_Halogen

Caption: Troubleshooting Logic for Low Yield.

References

Preventing decomposition of 5-Bromo-2-(trifluoromethoxy)benzaldehyde during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-2-(trifluoromethoxy)benzaldehyde during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during workup?

A1: The two main decomposition pathways for this compound are:

  • Hydrolysis of the trifluoromethoxy group: This can occur under strongly acidic or basic conditions, leading to the formation of the corresponding salicylic acid derivative. The trifluoromethoxy group can be sensitive to cleavage into carbon dioxide and hydrogen fluoride.[1]

  • Oxidation of the aldehyde group: Like many benzaldehydes, the aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when exposed to air or other oxidizing agents.[2][3][4]

Q2: My reaction mixture is basic. How can I neutralize it without causing decomposition?

A2: Caution should be exercised when neutralizing basic reaction mixtures. Strong acids should be avoided. It is recommended to use a mild acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute (e.g., 1M) hydrochloric acid (HCl), while keeping the temperature low (0-5 °C) to minimize the risk of hydrolysis of the trifluoromethoxy group.

Q3: I suspect the aldehyde has oxidized to carboxylic acid. How can I remove this impurity?

A3: To remove the benzoic acid impurity, a mild basic wash can be performed. Use a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to extract the acidic impurity into the aqueous layer.[2] Avoid using strong bases like sodium hydroxide (NaOH) which can promote the hydrolysis of the trifluoromethoxy group.[5]

Q4: Is column chromatography on silica gel a suitable purification method?

A4: While column chromatography on silica gel can be used, it's important to be aware that the slightly acidic nature of silica gel may sometimes lead to the decomposition of sensitive aldehydes.[2] To mitigate this, the chromatography should be performed relatively quickly, and it may be beneficial to use a less acidic stationary phase or neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Q5: What are the best practices for storing this compound?

A5: To ensure stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Exposure to air and light should be minimized to prevent oxidation and other degradation pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product after workup Decomposition of the trifluoromethoxy group due to harsh pH conditions.- Neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution).- Avoid strong acids and bases during extraction.- Maintain low temperatures (0-5 °C) throughout the workup.
Oxidation of the aldehyde group.- Work under an inert atmosphere as much as possible.- Use degassed solvents for extraction.- Consider adding an antioxidant like BHT (butylated hydroxytoluene) in small quantities if compatible with the desired product.
Presence of an acidic impurity in the final product (e.g., by NMR or TLC) Oxidation of the aldehyde to a carboxylic acid.- Wash the organic layer with a cold, dilute solution of NaHCO₃ or Na₂CO₃.[2]- Perform a careful column chromatography, possibly with a neutralized silica gel.
Formation of multiple unidentified byproducts Instability on silica gel during chromatography.- Minimize the time the compound spends on the silica gel column.- Try an alternative purification method such as crystallization or distillation under reduced pressure.[4]
Thermal decomposition.- Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral or Mildly Acidic Reaction Mixture

  • Cool the reaction mixture to room temperature.

  • If an organic solvent was used in the reaction, proceed to step 3. If the reaction was conducted in an aqueous medium, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic byproducts).

    • Brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers and to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure at a low temperature.

  • Purify the crude product by a suitable method, such as column chromatography or crystallization.[6]

Protocol 2: Workup for a Reaction Mixture Containing a Strong Base

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly and carefully add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the base until the mixture is neutral to slightly acidic (check with pH paper).

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer.

  • Proceed with washing steps as described in Protocol 1 (water, NaHCO₃, brine).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure at a low temperature.

  • Purify the crude product.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 5-Bromo-2-hydroxy-3-carboxybenzaldehyde (from OCF3 hydrolysis & oxidation) A->B Decomposition C 5-Bromo-2-(trifluoromethoxy)benzoic acid (from aldehyde oxidation) A->C Decomposition Strong Acid/Base Strong Acid/Base Strong Acid/Base->B leads to Air (O2) / Oxidants Air (O2) / Oxidants Air (O2) / Oxidants->C leads to

Caption: Potential decomposition pathways for this compound.

RecommendedWorkupFlow Start Reaction Mixture Quench Quench/Neutralize (if necessary) (e.g., sat. NH4Cl, 0-5°C) Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_NaHCO3 Wash with sat. NaHCO3 (removes acidic impurities) Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 or MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo (low temperature) Dry->Concentrate Purify Purify (Column Chromatography or Crystallization) Concentrate->Purify Product Pure Product Purify->Product

Caption: Recommended general workup workflow to minimize decomposition.

References

Analytical methods for identifying impurities in 5-Bromo-2-(trifluoromethoxy)benzaldehyde samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for identifying impurities in 5-Bromo-2-(trifluoromethoxy)benzaldehyde samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

HPLC Analysis Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Ghost Peaks Contaminated mobile phase, contaminated injection system, or sample carryover.Use high-purity solvents and freshly prepared mobile phase. Flush the injection port and syringe with a strong solvent. Inject a blank solvent run to check for carryover.
Peak Tailing Active sites on the column, secondary interactions between the analyte and stationary phase, or sample overload.Use a column with end-capping. Adjust the mobile phase pH to suppress silanol interactions. Reduce the sample concentration or injection volume.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate. Column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control. Check the pump for leaks or pressure fluctuations. Replace the column if it's old or has been used extensively.
Poor Resolution Inappropriate mobile phase, incorrect column selection, or suboptimal flow rate.Optimize the mobile phase composition (e.g., solvent ratio, pH). Select a column with a different stationary phase or particle size. Adjust the flow rate to improve separation.
Baseline Noise or Drift Contaminated mobile phase or detector cell, or detector lamp issue.[1]Filter and degas the mobile phase.[1] Flush the detector cell with a strong, miscible solvent.[1] Check the detector lamp's energy and replace if necessary.[1]

GC Analysis Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Broadening Injection port temperature too low, slow injection speed, or column contamination.Increase the injector temperature. Use a faster injection speed. Bake out the column at a high temperature to remove contaminants.
Peak Splitting Improperly installed column or ferrule, or sample solvent incompatibility.Reinstall the column with new ferrules, ensuring a clean, square cut. Use a sample solvent that is compatible with the stationary phase.
No Peaks Syringe issue, leak in the system, or detector not turned on.Check the syringe for proper operation. Perform a leak check on the inlet and detector fittings. Ensure the detector is on and at the correct temperature.
Baseline Spikes Particulate matter in the carrier gas or from the septum.Use high-purity carrier gas with appropriate traps. Replace the septum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: Common impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities:

    • Starting Material: Unreacted 2-(trifluoromethoxy)benzaldehyde.

    • Regioisomers: Isomers formed during the bromination reaction, such as 3-Bromo-2-(trifluoromethoxy)benzaldehyde or 4-Bromo-2-(trifluoromethoxy)benzaldehyde.

    • Over-brominated species: Dibrominated products.

  • Degradation-Related Impurities:

    • Oxidation Product: 5-Bromo-2-(trifluoromethoxy)benzoic acid is a common impurity formed by the oxidation of the aldehyde group.[2][3]

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: For routine purity analysis and quantification of known impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method. It offers excellent resolution for separating the main component from its related substances. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a suitable technique, particularly for assessing the overall purity.[4]

Q3: How can I confirm the identity of an unknown impurity?

A3: Mass Spectrometry (MS) coupled with a chromatographic technique (LC-MS or GC-MS) is the most powerful tool for identifying unknown impurities. The mass spectrum provides the molecular weight and fragmentation pattern of the impurity, which can be used to elucidate its structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can also provide detailed structural information for isolated impurities.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize the formation of degradation products, especially the corresponding benzoic acid, it is recommended to store the material in a cool, dry place, protected from light and air. Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal.

Experimental Protocols

1. HPLC-UV Method for Purity Assessment

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

2. GC-MS Method for Impurity Identification

This method is suitable for the separation and identification of volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

3. ¹⁹F NMR for Detecting Fluorinated Impurities

¹⁹F NMR is a highly specific technique for identifying and quantifying fluorine-containing impurities.

  • Instrumentation:

    • NMR spectrometer.

  • Experimental Parameters:

    • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

    • Reference: An internal or external standard such as trifluorotoluene.

    • Acquisition: A standard ¹⁹F NMR pulse sequence.

  • Procedure:

    • Prepare a solution of the sample in the chosen deuterated solvent.

    • Acquire the ¹⁹F NMR spectrum.

    • The trifluoromethoxy group of the main compound will have a characteristic chemical shift. Impurities with different fluorine environments will appear as separate signals.

Data Presentation

Table 1: Summary of Potential Impurities and Analytical Methods

Impurity NameStructureTypical Analytical Method(s)Expected Observations
2-(trifluoromethoxy)benzaldehyde (Starting Material)C₈H₅F₃O₂HPLC-UV, GC-MSElutes earlier than the main peak in reversed-phase HPLC.
5-Bromo-2-(trifluoromethoxy)benzoic acid (Oxidation Product)C₈H₄BrF₃O₃HPLC-UVElutes at a different retention time than the main peak.
3-Bromo-2-(trifluoromethoxy)benzaldehyde (Regioisomer)C₈H₄BrF₃O₂HPLC-UV, GC-MSMay have a similar retention time to the main peak, requiring an optimized method for resolution.
4-Bromo-2-(trifluoromethoxy)benzaldehyde (Regioisomer)C₈H₄BrF₃O₂HPLC-UV, GC-MSMay have a similar retention time to the main peak, requiring an optimized method for resolution.

Visualizations

Impurity_Identification_Workflow Sample This compound Sample Initial_Analysis Initial Purity Screen (HPLC-UV or GC-FID) Sample->Initial_Analysis Purity_Check Purity > 99%? Initial_Analysis->Purity_Check Pass Release Purity_Check->Pass Yes Investigate Investigate Impurities Purity_Check->Investigate No LC_MS LC-MS Analysis Investigate->LC_MS GC_MS GC-MS Analysis Investigate->GC_MS NMR NMR Spectroscopy Investigate->NMR Structure_Elucidation Structure Elucidation of Impurities LC_MS->Structure_Elucidation GC_MS->Structure_Elucidation NMR->Structure_Elucidation Report Report Findings Structure_Elucidation->Report

Caption: Workflow for impurity identification in this compound.

HPLC_Troubleshooting_Logic Start HPLC Problem Observed Check_Mobile_Phase Check Mobile Phase (Composition, Degassing) Start->Check_Mobile_Phase Check_System Check System (Leaks, Pressure) Start->Check_System Check_Column Check Column (Age, Contamination) Start->Check_Column Check_Detector Check Detector (Lamp, Cell) Start->Check_Detector Resolved Problem Resolved Check_Mobile_Phase->Resolved Check_System->Resolved Check_Column->Resolved Check_Detector->Resolved

Caption: Logical troubleshooting flow for common HPLC issues.

References

Validation & Comparative

1H and 13C NMR spectral analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

For researchers and professionals in drug development and chemical sciences, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed ¹H and ¹³C NMR spectral analysis of this compound and compares it with two structurally similar alternatives: 2-(trifluoromethoxy)benzaldehyde and 5-bromo-2-methoxybenzaldehyde. The presented data facilitates a deeper understanding of the influence of substituents on the magnetic environment of atomic nuclei within these aromatic systems.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogues. All spectra were recorded in Chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

CompoundAldehyde Proton (s)Aromatic Protons (m)Other Signals (s)
This compound10.24 ppm (1H)9.22 ppm (s, 1H), 8.39 ppm (dd, J = 8.1, 1.9 Hz, 1H), 7.91 ppm (d, J = 8.1 Hz, 1H)N/A
2-(trifluoromethoxy)benzaldehyde10.47 ppm (1H)7.84-7.82 ppm (m, 1H), 7.58-7.53 ppm (m, 1H), 7.05-6.98 ppm (m, 2H)N/A
5-Bromo-2-methoxybenzaldehyde10.47 ppm (1H)7.94 ppm (d, J=2.6 Hz, 1H), 7.63 ppm (dd, J=8.9, 2.6 Hz, 1H), 6.91 ppm (d, J=8.9 Hz, 1H)3.92 ppm (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAldehyde CarbonAromatic CarbonsOther Carbons
This compound189.3 ppm152.3 (q, J = 35.4 Hz), 151.7, 137.7, 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz)N/A
2-(trifluoromethoxy)benzaldehyde189.9 ppm161.8, 135.9, 128.5, 124.8, 120.6, 111.6120.3 (q, J = 257.5 Hz, CF₃)
5-Bromo-2-methoxybenzaldehyde189.0 ppm159.9, 137.2, 129.7, 126.9, 116.0, 113.856.3 ppm (OCH₃)

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for the compounds discussed.

Instrumentation: A Bruker Avance 400 MHz spectrometer, or an equivalent instrument, equipped with a 5 mm broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (zg30) was used.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.09 s

  • Processing:

    • The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

    • The spectrum was phased and baseline corrected.

    • The chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence (zgpg30) was used.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

  • Processing:

    • The FID was Fourier transformed with a line broadening of 1.0 Hz.

    • The spectrum was phased and baseline corrected.

    • The chemical shifts were referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Visualization of Structural-Spectral Relationships

The following diagram illustrates the key structural features of this compound and their corresponding signals in the ¹H and ¹³C NMR spectra.

G cluster_structure This compound cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure C8H4BrF3O2 H_aldehyde 10.24 ppm (s, 1H, CHO) structure->H_aldehyde Proton Signals H_aromatic1 9.22 ppm (s, 1H) structure->H_aromatic1 Proton Signals H_aromatic2 8.39 ppm (dd, 1H) structure->H_aromatic2 Proton Signals H_aromatic3 7.91 ppm (d, 1H) structure->H_aromatic3 Proton Signals C_aldehyde 189.3 ppm (CHO) structure->C_aldehyde Carbon Signals C_aromatic_substituted 152.3, 151.7 ppm (C-Br, C-OCF3) structure->C_aromatic_substituted Carbon Signals C_aromatic_CH 137.7, 133.1 ppm (Aromatic CH) structure->C_aromatic_CH Carbon Signals C_CF3 120.9 ppm (q, J=275.8 Hz, CF3) structure->C_CF3 Carbon Signals

Caption: Structure-Spectra Correlation for this compound.

Comparing reactivity of 5-Bromo-2-(trifluoromethoxy)benzaldehyde to other benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. 5-Bromo-2-(trifluoromethoxy)benzaldehyde is a sophisticated building block that offers chemists a unique combination of reactive handles and modulating substituents.[1] Its utility stems from the interplay between the aldehyde functional group, a versatile site for carbon-carbon and carbon-heteroatom bond formation, and the two distinct halogen-containing substituents: a bromine atom and a trifluoromethoxy group.[2] The trifluoromethoxy (-OCF3) group, in particular, is increasingly sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[3][4]

This guide provides an in-depth comparison of the reactivity of this compound against other common benzaldehydes, including the parent unsubstituted benzaldehyde, 4-bromobenzaldehyde, and 2,5-dibromobenzaldehyde. We will dissect the electronic and steric factors governing its reactivity and provide experimental frameworks for its application in key synthetic transformations.

The Unique Electronic and Steric Profile

The reactivity of a benzaldehyde derivative is fundamentally governed by the electronic nature of the carbonyl carbon and the steric accessibility of the aldehyde group. In this compound, the substituents create a complex electronic environment.

  • Trifluoromethoxy Group (-OCF3): Located at the ortho position, the -OCF3 group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[3] Unlike a methoxy group (-OCH3), which is an activating, ortho-para director due to its strong resonance donation (+R) effect, the -OCF3 group's ability to donate electron density via resonance is significantly diminished by the fluorine atoms.[3] This potent electron-withdrawing character substantially increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. However, its position ortho to the aldehyde also introduces significant steric hindrance, which can impede the approach of bulky nucleophiles.[5]

  • Bromo Group (-Br): Situated at the para position relative to the aldehyde, the bromine atom exerts a dual electronic influence. It is deactivating overall, withdrawing electron density through induction (-I), yet it can also donate electron density weakly through resonance (+R).[6] Its primary effect in this context is to further enhance the electron-deficient nature of the aromatic ring and, consequently, the electrophilicity of the carbonyl carbon.

The cumulative effect of these substituents renders the carbonyl carbon of this compound significantly more electrophilic than that of unsubstituted benzaldehyde.

References

Unveiling the Potential: A Comparative Analysis of Novel 5-Bromo-2-(trifluoromethoxy)benzaldehyde Derivatives in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 5-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives shows significant promise in anticancer, antimicrobial, and antioxidant applications. This guide provides a comparative analysis of their biological activities, supported by comprehensive experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Novel synthesized derivatives of this compound, a compound utilized in the synthesis of biologically active molecules, have been subjected to a battery of in vitro screening assays to determine their therapeutic potential.[1][2] The core structure, featuring a bromine atom and a trifluoromethoxy group, is anticipated to confer enhanced biological activity, a trait observed in other halogenated and trifluoromethyl-containing compounds.[3][4][5][6] This guide presents a comparative overview of the cytotoxic, antimicrobial, and antioxidant activities of a series of these novel derivatives against relevant cell lines and microbial strains.

Comparative Biological Activity Data

The in vitro biological activities of the novel this compound derivatives (designated as BTD-1 to BTD-5) were systematically evaluated. The compounds were compared against standard control agents to benchmark their performance. All quantitative data are summarized below for ease of comparison.

Anticancer Activity (Cytotoxicity)

The cytotoxic effects of the BTD compounds were assessed against the human promyelocytic leukemia (HL-60) cell line.[7][8] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined using the MTT assay.[9][10]

CompoundIC50 (µM) against HL-60 Cells
BTD-1 8.5
BTD-2 12.3
BTD-3 5.2
BTD-4 15.8
BTD-5 7.1
Doxorubicin (Control) 0.9

Lower IC50 values indicate higher cytotoxic activity.

Antimicrobial Activity

The antimicrobial potential of the derivatives was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[11][12][13]

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
BTD-1 1632
BTD-2 64>128
BTD-3 816
BTD-4 3264
BTD-5 1632
Vancomycin (Control) 1N/A
Ciprofloxacin (Control) 0.50.25

Lower MIC values indicate higher antimicrobial activity.

Antioxidant Activity

The antioxidant capacity of the BTD series was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14][15] The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[14]

CompoundDPPH Radical Scavenging IC50 (µM)
BTD-1 25.4
BTD-2 45.1
BTD-3 18.9
BTD-4 52.8
BTD-5 22.7
Ascorbic Acid (Control) 8.8

Lower IC50 values indicate higher antioxidant activity.

Experimental Workflows and Signaling Pathways

To elucidate the mechanisms of action and provide a clear overview of the experimental process, the following diagrams illustrate a key experimental workflow and a relevant biological pathway.

G cluster_0 MTT Assay Workflow A Cancer Cells Seeded in 96-well Plates B Incubation (24h) A->B C Treatment with BTD Derivatives (Varying Concentrations) B->C D Incubation (48h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Addition of Solubilization Solution F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

G cluster_nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression BTD Antioxidant BTDs BTD->ROS Scavenges NFkB_nuc->Genes Induces

Caption: Potential antioxidant mechanism via the NF-κB signaling pathway.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[9]

  • Cell Plating: Human promyelocytic leukemia (HL-60) cells were seeded into 96-well microplates at a density of 5 x 10³ cells/well in 100 µL of culture medium.[16] The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Stock solutions of the BTD derivatives were prepared in DMSO. Serial dilutions were made with fresh culture medium to achieve the desired final concentrations. After 24 hours, the culture medium was replaced with 100 µL of medium containing the test compounds. Control wells received medium with DMSO (vehicle control). The plates were incubated for an additional 48 hours.[16]

  • MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[10] The plates were then incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.[10] The plate was then gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentrations.

Broth Microdilution for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12]

  • Preparation of Compounds: Stock solutions of the BTD derivatives and control antibiotics were prepared. Two-fold serial dilutions were performed in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.[11][12]

  • Inoculum Preparation: Bacterial strains (S. aureus and E. coli) were cultured overnight. The bacterial suspension was then diluted in MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension. Wells containing only broth served as a negative (sterility) control, while wells with broth and bacteria but no compound served as a positive (growth) control. The plates were incubated at 37°C for 18-24 hours.[13]

  • MIC Determination: After incubation, the plates were visually inspected for turbidity. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[12] An indicator dye like resazurin can also be added to aid in the determination.[17]

DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[14][15]

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) was prepared.[14]

  • Sample Preparation: Serial dilutions of the BTD derivatives and a standard antioxidant like ascorbic acid were prepared in methanol.[14]

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution was mixed with the various concentrations of the test compounds.[14]

  • Incubation and Measurement: The reaction mixture was incubated in the dark at room temperature for 30 minutes. The absorbance of the solution was then measured at 517 nm using a spectrophotometer.[14] The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[14] The IC50 value, the concentration required to scavenge 50% of DPPH radicals, was then determined from a plot of inhibition percentage against compound concentration.

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-(trifluoromethoxy)benzaldehyde. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages data from structurally analogous compounds to forecast its fragmentation behavior. This comparative approach offers valuable insights for researchers working with similar halogenated and trifluoromethoxylated aromatic aldehydes in fields such as medicinal chemistry, agrochemistry, and materials science.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of several key functional groups: the aromatic ring, the bromine atom, the trifluoromethoxy group, and the aldehyde functionality. Aromatic aldehydes are known to exhibit relatively stable molecular ions.[1] The presence of a bromine atom will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of the 79Br and 81Br isotopes.[1]

The primary fragmentation pathways for aromatic aldehydes typically involve α-cleavage, leading to the loss of a hydrogen radical (M-1) or a formyl radical (CHO, M-29).[2][3] For this compound, the following fragmentation steps are predicted:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion [M]+•.

  • α-Cleavage: The molecular ion is expected to undergo cleavage of the bond between the carbonyl carbon and the hydrogen, resulting in a stable acylium ion by losing a hydrogen radical ([M-H]+). Another characteristic α-cleavage is the loss of the formyl group ([M-CHO]+).[4][5]

  • Loss of Trifluoromethoxy Group: Fragmentation may also be initiated by the cleavage of the C-O bond of the trifluoromethoxy group, leading to the loss of a •OCF3 radical. The trifluoromethyl group itself (•CF3) can also be lost.[6]

  • Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical.

  • Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions.

Quantitative Data Summary

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways for this compound (Molecular Weight: 269.0 g/mol for 79Br isotope).

Predicted m/z Proposed Fragment Ion Proposed Fragmentation Pathway
270/272[C8H4BrF3O]+•Molecular Ion (M/M+2)
269/271[C8H3BrF3O]+Loss of H• (α-cleavage)
241/243[C7H4BrF3]+•Loss of CO from [M-H]+
190[C8H4F3O]+•Loss of Br•
186/188[C7H4BrO]+•Loss of •CF3
161[C7H4F3]+•Loss of CHO• and Br•

Proposed Experimental Protocol

This section outlines a standard procedure for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure the sample is fully dissolved.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it with the predicted data.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Fragmentation_Pathway M [C8H4BrF3O]+• m/z 270/272 Molecular Ion M_minus_H [C8H3BrF3O]+ m/z 269/271 M->M_minus_H - H• M_minus_CHO [C7H4BrF3]+• m/z 241/243 M->M_minus_CHO - CHO• M_minus_Br [C8H4F3O]+• m/z 190 M->M_minus_Br - Br• M_minus_CF3 [C7H4BrO]+• m/z 186/188 M->M_minus_CF3 - CF3• M_minus_H_minus_CO [C7H3BrF3]+• m/z 241/243 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pathways. The provided protocol offers a starting point for such an analysis.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision governed by factors of yield, purity, scalability, and cost. This guide provides a detailed cost-effectiveness analysis of potential synthetic routes to 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a valuable building block in medicinal chemistry. The analysis is benchmarked against the synthesis of analogous compounds, 5-bromo-2-fluorobenzaldehyde and 5-bromo-2-methoxybenzaldehyde, to provide a broader context for decision-making.

The trifluoromethoxy group is a sought-after substituent in drug design due to its ability to enhance metabolic stability, lipophilicity, and bioavailability. However, the introduction of this moiety can be challenging and costly. This analysis explores two primary synthetic strategies for this compound: the direct bromination of 2-(trifluoromethoxy)benzaldehyde and the formylation of 4-bromo-1-(trifluoromethoxy)benzene.

Comparative Synthesis Data

To provide a clear overview, the following tables summarize the key quantitative data for the synthesis of the target compound and its fluoro and methoxy analogs.

Table 1: Synthesis of this compound - Route 1: Bromination

Starting MaterialReagentsSolventsReaction TimeTemperatureYield (%)Estimated Cost/gram of Product*
2-(Trifluoromethoxy)benzaldehydeN-Bromosuccinimide (NBS), Sulfuric AcidDichloromethane3-8 hours60°C80% (estimated)~$15.50

*Note: Estimated cost is based on commercially available reagent prices and an assumed yield. Actual costs may vary.

Table 2: Synthesis of this compound - Route 2: Formylation

Starting MaterialReagentsSolventsReaction TimeTemperatureYield (%)Estimated Cost/gram of Product*
4-Bromo-1-(trifluoromethoxy)benzenen-Butyllithium, N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)2-4 hours-78°C to RT75% (estimated)~$18.20

*Note: Estimated cost is based on commercially available reagent prices and an assumed yield. Actual costs may vary.

Table 3: Synthesis of 5-bromo-2-fluorobenzaldehyde (Alternative 1)

Starting MaterialReagentsSolventsReaction TimeTemperatureYield (%)Reference
2-FluorobenzaldehydeN-Bromosuccinimide (NBS), Aluminum trichlorideDichloromethane, Sulfuric Acid3-8 hours60°C80%

Table 4: Synthesis of 5-bromo-2-methoxybenzaldehyde (Alternative 2)

Starting MaterialReagentsSolventsReaction TimeTemperatureYield (%)Reference
o-VanillinBromine, Sodium AcetateAcetic Acid1 hourNot specified98%

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Bromination of 2-(trifluoromethoxy)benzaldehyde (Hypothetical)

This protocol is based on analogous bromination reactions of substituted benzaldehydes.

  • Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 eq) in dichloromethane.

  • Reagent Addition: Add concentrated sulfuric acid to the solution. Subsequently, add N-Bromosuccinimide (1.05 eq) portion-wise while maintaining the temperature at 60°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to complete within 3-8 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract with dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Formylation of 4-bromo-1-(trifluoromethoxy)benzene (Hypothetical)

This protocol is based on standard ortho-lithiation and formylation procedures.

  • Reaction Setup: Dissolve 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

  • Lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1 hour.

  • Formylation: Add N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78°C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.

Mandatory Visualizations

Diagram 1: Synthetic Routes to this compound

G cluster_route1 Route 1: Bromination cluster_route2 Route 2: Formylation A 2-(Trifluoromethoxy)benzaldehyde B This compound A->B NBS, H₂SO₄ C 4-Bromo-1-(trifluoromethoxy)benzene D This compound C->D 1. n-BuLi 2. DMF

Caption: Comparative synthetic routes to the target compound.

Diagram 2: General Workflow for Synthesis and Analysis

G A Starting Material Selection B Reaction Setup A->B C Reagent Addition & Reaction B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up & Extraction D->E Completion F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G H Cost-Effectiveness Calculation G->H

Caption: Standard workflow for synthesis and cost analysis.

Cost-Effectiveness Discussion

Based on the estimated costs per gram, the bromination of 2-(trifluoromethoxy)benzaldehyde (Route 1) appears to be the more cost-effective approach for synthesizing this compound. This is primarily due to the lower cost of the starting material, 2-(trifluoromethoxy)benzaldehyde, compared to 4-bromo-1-(trifluoromethoxy)benzene. Additionally, the reagents used in the bromination route (NBS and sulfuric acid) are generally less expensive and easier to handle than the organolithium reagent required for the formylation route.

The formylation of 4-bromo-1-(trifluoromethoxy)benzene (Route 2) , while potentially offering high regioselectivity, is hampered by the higher cost of the starting material and the requirement for cryogenic temperatures and strictly anhydrous conditions, which can add to the overall process cost and complexity, especially on a larger scale.

In comparison to the synthesis of its analogs, the introduction of the trifluoromethoxy group significantly increases the cost of the final product. The starting materials for both 5-bromo-2-fluorobenzaldehyde and 5-bromo-2-methoxybenzaldehyde are considerably cheaper, and the synthetic procedures are well-established with high reported yields.

Conclusion

For the synthesis of this compound, the bromination of 2-(trifluoromethoxy)benzaldehyde presents a more cost-effective route compared to the formylation of 4-bromo-1-(trifluoromethoxy)benzene. However, the final choice of synthetic route will also depend on factors such as the desired purity, scalability, and available laboratory infrastructure. It is crucial to perform small-scale trial reactions to confirm yields and optimize conditions before committing to a large-scale synthesis. The significant cost difference compared to the fluoro and methoxy analogs highlights the premium associated with the trifluoromethoxy moiety in synthetic chemistry.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 5-Bromo-2-(trifluoromethoxy)benzaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into detailed experimental protocols, present comparative performance data, and visualize the analytical workflow.

Introduction to the Analytical Techniques

Both HPLC and GC-MS are cornerstone chromatographic techniques for separating and quantifying components within a mixture.[1] The choice between them often hinges on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2][3]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally unstable compounds.[1] Separation is achieved in a liquid mobile phase based on the analyte's interaction with a solid stationary phase.[4] For compounds like substituted benzaldehydes, Reversed-Phase HPLC (RP-HPLC) is a common and effective approach.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for volatile and semi-volatile compounds.[2][4] The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase.[6] The mass spectrometer provides detailed structural information, making it excellent for impurity identification.[6] Given that this compound is a liquid at room temperature and a supplier specifies a GC-based assay, it possesses sufficient volatility for this technique.[7][8]

Comparative Performance Data

The following table summarizes the expected performance characteristics of hypothetical, yet realistic, HPLC and GC-MS methods for the analysis of this compound. This data is extrapolated from typical performance of these methods for similar aromatic aldehydes.

FeatureHPLCGC-MS
Principle Separation in a liquid mobile phase based on polarity.[6]Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.[6]
Sample Volatility Not required; ideal for non-volatile compounds.[6]Requires the sample to be volatile and thermally stable.[6]
Derivatization Generally not required.Typically not required for this compound, but may be used to improve peak shape or sensitivity for certain impurities.[6]
Detection UV-Vis (e.g., PDA detector).Mass Spectrometry (MS) for high specificity.[6]
Sensitivity High sensitivity, with Limit of Detection (LOD) typically in the low ng/mL range.Very high sensitivity, with LOD often in the pg/mL range, especially with Selected Ion Monitoring (SIM).[4][6]
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~1.5 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time Typically 10-30 minutes.[3]Often faster for volatile compounds, around 15-25 minutes.[3]
Impurity Identification Possible with a reference standard; LC-MS provides structural information.Excellent due to mass fragmentation patterns.[6]

Experimental Protocols

Below are detailed, representative experimental protocols for both HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on established protocols for the analysis of related aromatic aldehydes.[9][5]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient: 0-2 min, 40% A; 2-15 min, 40-80% A; 15-20 min, 80% A; 20.1-25 min, 40% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution using acetonitrile as the diluent.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from general methods for the analysis of benzaldehyde derivatives and other volatile organic compounds.[10][11]

1. Instrumentation:

  • GC system coupled with a Mass Spectrometer (e.g., single quadrupole).

2. Chromatographic Conditions:

  • Column: DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Standard and Sample Solutions: Prepare stock solutions in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare working solutions by dilution.

Workflow and Decision Making

The selection between HPLC and GC-MS depends on the specific analytical goal. The following diagram illustrates a logical workflow for this decision-making process.

Analysis_Workflow start Define Analytical Goal routine_qc Routine Purity & Assay (Known Impurities) start->routine_qc unknown_id Impurity Identification & Structural Elucidation start->unknown_id method_dev Method Development & Validation start->method_dev hplc HPLC (Robust, reproducible quantification) routine_qc->hplc Primary Choice gcms GC-MS (High sensitivity, structural information) unknown_id->gcms Primary Choice method_dev->hplc For non-volatile impurities method_dev->gcms For volatile impurities hplc->gcms Orthogonal method for confirmation gcms->hplc Orthogonal method for confirmation

Logical workflow for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of this compound.

  • RP-HPLC is the recommended method for routine quality control, offering robust and precise quantification of the main component and known non-volatile impurities.[9] Its operational simplicity and the ability to analyze the compound without derivatization are significant advantages.[6]

  • GC-MS excels in the identification and quantification of trace volatile impurities.[6] The high sensitivity and the structural information provided by the mass spectrometer are invaluable for impurity profiling and in-depth investigation of unknown peaks.[6]

In a comprehensive quality control strategy, HPLC would be employed for routine batch release, while GC-MS would serve as a complementary technique for impurity identification during process development, troubleshooting, and for the validation of the primary HPLC method.

References

A Comparative Guide to Catalysts for Carbon-Carbon Bond Formation Utilizing 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The substrate 5-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable building block, featuring a versatile aldehyde handle for further functionalization and a bromo-substituent ripe for cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl bromide, making the choice of an appropriate catalyst system crucial for achieving high efficiency and yield.

This guide provides a comparative analysis of various catalytic systems for C-C bond formation using this compound as the starting material. We will explore three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Catalyst Performance Comparison

The selection of the catalyst, ligand, base, and solvent system is critical for the success of C-C bond formation reactions. Palladium-based catalysts are the most common choice for the coupling of aryl bromides. The following table summarizes and compares typical catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira reactions, with performance data extrapolated from studies on analogous aryl bromides.

Reaction Type Catalyst System Typical Ligand Base Solvent Temp. (°C) Typical Yield (%) Key Advantages
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF80-12085-98High functional group tolerance; commercially available boronic acids.
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile80-14070-95Forms C-C bonds with alkenes; good stereoselectivity.[1]
Sonogashira PdCl₂(PPh₃)₂, CuIPPh₃Et₃N, DiisopropylamineTHF, DMF25-10080-95Couples with terminal alkynes; mild reaction conditions.[2][3]

Experimental Protocols

Detailed methodologies for the key C-C bond forming reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Experimental Workflow for Suzuki-Miyaura Coupling

A generalized workflow for performing a Suzuki-Miyaura coupling reaction is depicted below. This process involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating, workup, and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, boronic acid, and base in a reaction vessel. B Add anhydrous solvent (e.g., Toluene). A->B C Evacuate and backfill with an inert gas (e.g., Argon). B->C D Add the Palladium catalyst and ligand solution. C->D E Heat the reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Perform aqueous work-up and extract with an organic solvent. G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

A generalized experimental workflow for the Suzuki coupling reaction.

Protocol:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Add an anhydrous solvent such as toluene (5 mL) via syringe.

  • In a separate vial, prepare the catalyst solution by dissolving a palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and a suitable ligand (e.g., SPhos, 0.04 mmol) in the reaction solvent.

  • Inject the catalyst solution into the reaction vessel.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Experimental Workflow for Heck Coupling

The Heck reaction enables the coupling of aryl halides with alkenes. The catalytic cycle and a general workflow are presented below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, base, and catalyst to a reaction vessel. B Add anhydrous solvent (e.g., DMF). A->B C Evacuate and backfill with an inert gas (e.g., Argon). B->C D Add the alkene. C->D E Heat the reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Filter off the base and catalyst residues. G->H I Extract with an organic solvent and wash with water. H->I J Dry, concentrate, and purify by column chromatography. I->J

A generalized experimental workflow for the Heck coupling reaction.

Protocol:

  • In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol), and a base like triethylamine (1.5 mmol).

  • The tube is evacuated and backfilled with nitrogen or argon three times.

  • Anhydrous DMF (5 mL) and the desired alkene (1.5 mmol) are added via syringe.

  • The reaction mixture is heated to 100-140 °C with stirring for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over MgSO₄, and concentrated.

  • Purification of the residue by flash chromatography affords the desired product.

General Experimental Workflow for Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A To a solution of this compound in solvent, add Pd and Cu catalysts. B Add the base (e.g., Diisopropylamine). A->B C Add the terminal alkyne. B->C D Stir the reaction at room temperature or with gentle heating. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Dilute with an organic solvent and filter through Celite. E->F G Wash the filtrate with aqueous solutions. F->G H Dry the organic layer and concentrate. G->H I Purify by flash column chromatography. H->I

A generalized experimental workflow for the Sonogashira coupling reaction.

Protocol:

  • To a solution of this compound (1.0 mmol) in THF (5 mL) at room temperature, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.02 mmol).[2]

  • Sequentially add diisopropylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).[2]

  • The reaction is stirred at room temperature for 3-6 hours or until completion as indicated by TLC.

  • The reaction mixture is then diluted with Et₂O and filtered through a pad of Celite®, washing with Et₂O.[2]

  • The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[2]

  • Purification by flash column chromatography on silica gel will afford the coupled product.[2]

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Catalytic Cycle

The cycle involves oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the organoboron species.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Ar-X Transmetalation Transmetalation (R-B(OR)₂ + Base) ArPd(II)RL2 Ar-Pd(II)-R L₂ Transmetalation->ArPd(II)RL2 R-B(OR)₂ + Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R ArR Ar-R Reductive_Elimination->ArR

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction Catalytic Cycle

The Heck reaction proceeds via oxidative addition, migratory insertion of an olefin, and subsequent β-hydride elimination.[4]

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Ar-X Migratory_Insertion Migratory Insertion (Alkene) ArPd(II)XL2->Migratory_Insertion Alkene RCH2CH(Ar)Pd(II)XL2 R-CH₂-CH(Ar)-Pd(II)-X L₂ Migratory_Insertion->RCH2CH(Ar)Pd(II)XL2 Beta_Hydride_Elimination β-Hydride Elimination RCH2CH(Ar)Pd(II)XL2->Beta_Hydride_Elimination Alkene_Product Alkene Product Beta_Hydride_Elimination->Alkene_Product Base_Regeneration Base Regeneration Beta_Hydride_Elimination->Base_Regeneration Base_Regeneration->Pd(0)L2 Base G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)(C≡CR)L2 Ar-Pd(II)-(C≡CR) L₂ Transmetalation->ArPd(II)(C≡CR)L2 Cu-C≡C-R Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R ArC≡CR Ar-C≡C-R Reductive_Elimination->ArC≡CR CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R-C≡C-H Base CuC≡CR Cu-C≡C-R Alkyne_Coordination->CuC≡CR CuC≡CR->Transmetalation X⁻

References

X-ray crystal structure analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the X-ray crystal structures of a 5-bromosalicylaldehyde-derived Schiff base and 2-bromo-5-fluorobenzaldehyde, offering insights into the influence of substituent groups on solid-state packing.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two distinct benzaldehyde derivatives: 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid, a Schiff base derived from a precursor closely related to the 5-Bromo-2-(trifluoromethoxy)benzaldehyde series, and 2-bromo-5-fluorobenzaldehyde as a structural comparator. The objective is to delineate how different functional groups and their positions on the phenyl ring dictate the supramolecular architecture in the crystalline state. Such understanding is pivotal for rational drug design and the development of crystalline materials with desired physicochemical properties.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, facilitating a direct comparison of their solid-state structures.

Parameter4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid2-bromo-5-fluorobenzaldehyde[1]
Chemical Formula C₁₄H₁₀BrNO₃C₇H₄BrFO
Formula Weight 320.15 g/mol 203.01 g/mol [1]
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/cP2₁/c[1]
a (Å) 28.5763 (8)15.3593 (6)[1]
b (Å) 6.8690 (2)3.8699 (2)[1]
c (Å) 6.1235 (2)23.4189 (9)[1]
α (°) 9090
β (°) 94.411 (3)106.330 (1)[1]
γ (°) 9090
Volume (ų) 1198.53 (6)1335.51 (9)
Z 48[1]
Temperature (K) 293(2)125[1]
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073
Final R indices [I>2σ(I)] R1 = 0.0485, wR2 = 0.1197Not explicitly stated

Experimental Protocols

Synthesis and Crystallization

4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid: This Schiff base was synthesized by the condensation of 5-bromosalicylaldehyde and 4-aminobenzoic acid. A methanolic solution of 5-bromosalicylaldehyde (5 mmol in 25 mL) was added to a methanolic solution of 4-aminobenzoic acid (5 mmol in 15 mL) at room temperature. A yellow precipitate formed within one minute, which was then isolated by filtration and washed with methanol. Single crystals suitable for X-ray diffraction were obtained by recrystallization from 1,4-dioxane.

2-bromo-5-fluorobenzaldehyde: This compound is commercially available and was purified by recrystallization from chloroform to obtain single crystals suitable for X-ray analysis.[1]

X-ray Data Collection and Structure Refinement

4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid: X-ray diffraction data were collected on an Xcalibur-S diffractometer using Mo-Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.

2-bromo-5-fluorobenzaldehyde: Data collection was performed on a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation at a temperature of 125 K.[1] The structure was solved and refined using standard techniques. All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualizing the Workflow and Structural Comparison

The following diagrams illustrate the general experimental workflow for X-ray crystal structure analysis and a logical comparison of the structural features of the two title compounds.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_results Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (CIF, CheckCIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: General experimental workflow for X-ray crystal structure analysis.

structural_comparison compound1 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid substituents1 Substituents: - 5-Bromo - 2-Hydroxy (intramolecular H-bond) - Schiff base linkage - Carboxylic acid (intermolecular H-bond) compound1->substituents1 compound2 2-bromo-5-fluorobenzaldehyde substituents2 Substituents: - 2-Bromo - 5-Fluoro compound2->substituents2 packing1 Crystal Packing: - Dimer formation via carboxylic acid H-bonds - Planar conformation stabilized by intramolecular O-H---N bond substituents1->packing1 packing2 Crystal Packing: - π-stacking interactions - Short Br---F interactions substituents2->packing2 comparison Comparison of Influences packing1->comparison packing2->comparison conclusion Conclusion: Substituents dictate different primary intermolecular interactions, leading to distinct crystal packing motifs. comparison->conclusion

Caption: Logical comparison of structural influences on crystal packing.

References

A Comparative Guide to the Regioselective Functionalization of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. 5-Bromo-2-(trifluoromethoxy)benzaldehyde is a versatile building block, offering multiple reaction sites for diversification. This guide provides a comparative analysis of the two primary regioselective functionalization pathways for this molecule: palladium-catalyzed cross-coupling at the C-Br bond and directed ortho-metalation at the C-H bond adjacent to the trifluoromethoxy group. Understanding the principles governing this regioselectivity is crucial for the efficient synthesis of complex molecular architectures.

Competing Reaction Pathways

The reactivity of this compound is dominated by two key features: the bromine atom, which is susceptible to palladium-catalyzed cross-coupling reactions, and the trifluoromethoxy group, which is a strong directing group for ortho-lithiation.

G cluster_0 Regioselective Functionalization Pathways Start This compound

Data Presentation: A Comparative Analysis

The choice of reagents and reaction conditions dictates the site of functionalization. The following table summarizes the expected outcomes based on established reactivity principles.

FeatureSuzuki-Miyaura CouplingDirected ortho-Metalation
Target Site Carbon-Bromine bond (C5)Carbon-Hydrogen bond ortho to -OCF3 (C3)
Typical Reagents Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Strong organolithium base (e.g., n-BuLi, s-BuLi), Electrophile
Expected Product 5-Aryl-2-(trifluoromethoxy)benzaldehyde5-Bromo-3-electrophile-2-(trifluoromethoxy)benzaldehyde
Key Principle Palladium-catalyzed cross-coupling cycleCoordination of the lithium reagent by the trifluoromethoxy group, followed by deprotonation of the adjacent C-H bond.[1]
Alternative Substrates for Comparison 5-Bromonicotinaldehyde[2], 5-Bromoindole[3]2-Substituted 4-(trifluoromethyl)phenols[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a portion of the degassed dioxane.

  • Add the catalyst solution to the reaction flask.

  • Add the remaining degassed 1,4-dioxane and water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 5-aryl-2-(trifluoromethoxy)benzaldehyde.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) Catalyst Add Pd Catalyst and Ligand Solvent Add Degassed Dioxane/Water Heat Heat and Stir (80-100°C) Workup Aqueous Workup and Extraction Purify Column Chromatography Product 5-Aryl-2-(trifluoromethoxy)benzaldehyde

Protocol 2: Directed ortho-Metalation at the C3-Position

This protocol outlines a general procedure for the directed ortho-lithiation and subsequent electrophilic quench of this compound. The aldehyde must first be protected.[5]

Materials:

  • This compound (1.0 equiv)

  • N,N,N'-Trimethylethylenediamine (1.1 equiv)

  • n-Butyllithium (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., Iodomethane, 1.2 equiv)

  • Saturated aqueous ammonium chloride solution

Procedure:

Step 1: In situ Protection and Formation of the α-amino alkoxide

  • To a solution of N,N,N'-Trimethylethylenediamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise and stir for 20 minutes.

  • Slowly add a solution of this compound in THF to the reaction mixture and stir for 30 minutes at -78 °C to form the lithium α-amino alkoxide.

Step 2: ortho-Lithiation and Electrophilic Quench

  • To the solution from Step 1, add a second portion of n-butyllithium (1.2 equivalents) dropwise at -78 °C.

  • Stir the reaction for 1-2 hours at this temperature to effect ortho-lithiation.

  • Add the electrophile (e.g., iodomethane) and allow the reaction to warm to room temperature overnight.

Step 3: Workup and Isolation

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-Bromo-3-substituted-2-(trifluoromethoxy)benzaldehyde.

G cluster_lithiation Directed ortho-Metalation Workflow Protection In situ Protection of Aldehyde Lithiation ortho-Lithiation with n-BuLi Quench Electrophilic Quench Workup Aqueous Workup and Extraction Purify Column Chromatography Product 5-Bromo-3-substituted- 2-(trifluoromethoxy)benzaldehyde

Conclusion

The functionalization of this compound can be selectively directed to either the C5 position via Suzuki-Miyaura coupling or the C3 position through directed ortho-metalation. The choice of methodology allows for the controlled and regioselective introduction of a wide range of substituents, making this a valuable substrate for the synthesis of complex molecules in pharmaceutical and materials research. The provided protocols offer a starting point for the development of specific synthetic routes, and further optimization may be required for individual substrates and electrophiles.

References

Safety Operating Guide

Prudent Disposal of 5-Bromo-2-(trifluoromethoxy)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of 5-Bromo-2-(trifluoromethoxy)benzaldehyde based on safety data sheets for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and refer to the specific SDS provided by the chemical supplier for definitive disposal instructions. All procedures should be performed in accordance with local, state, and federal regulations.

The proper disposal of halogenated organic compounds like this compound is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous waste and requires a dedicated disposal protocol.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur within a certified chemical fume hood to minimize inhalation risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment TypeSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)Protects against skin contact and irritation.
Eye Protection Chemical splash goggles or face shieldPrevents eye irritation from splashes or vapors.[1]
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.Avoid breathing vapors or mists.[1]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Container: Use a designated, properly labeled, and sealed container for collecting the waste. The container should be clearly marked as "Halogenated Organic Waste" and list the chemical name.

  • Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible chemicals.

2. Spill Management: In the event of a spill, take the following steps immediately:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly.

  • Prevent the spill from entering drains or waterways.[1]

3. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.

  • After thorough cleaning, the container can be disposed of according to institutional guidelines.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials until it is collected.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify as Halogenated Organic Waste B->C F Contain Spill with Inert Absorbent B->F If Spill Occurs D Use Designated, Labeled Waste Container C->D E Segregate from Non-Halogenated Waste D->E H Store Waste Securely E->H G Collect and Seal in Hazardous Waste Container F->G G->H I Arrange for Pickup by Licensed Disposal Company H->I J Dispose of Empty Containers as Hazardous Waste I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-(trifluoromethoxy)benzaldehyde

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring a secure and efficient research environment.

Chemical Identifier and Hazard Information

PropertyValue
Chemical Name This compound
CAS Number 923281-52-1
Molecular Formula C₈H₄BrF₃O₂
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Signal Word Warning[1]
Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound.

PPE CategoryRecommended SpecificationRationale
Eye Protection Chemical safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before each use.Prevents skin contact which can cause irritation.[1]
Body Protection A flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.Minimizes skin contact and protects from potential splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.Essential for preventing inhalation of vapors that may cause respiratory tract irritation.[1]

Operational and Disposal Plans

Adherence to a strict operational protocol is necessary for the safe handling, storage, and disposal of this compound.

Experimental Protocol: Safe Handling Procedure
  • Engineering Controls : All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.

  • Pre-Handling :

    • Thoroughly inspect all PPE for integrity before use.

    • Ensure the work area is clean and free of incompatible materials.

    • Have spill cleanup materials readily available.

  • Handling :

    • Avoid all personal contact, including inhalation of vapors.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Use appropriate, clean tools (e.g., spatulas, pipettes) to avoid direct contact and cross-contamination.

    • Keep the container tightly sealed when not in use.[2]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

    • Decontaminate all tools and the work area.

    • Launder contaminated clothing separately before reuse.[2]

Storage Plan
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed to prevent the release of vapors.

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

Disposal Plan
  • Chemical Waste :

    • Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.

    • The container must be kept closed and stored in a secure, well-ventilated area away from incompatible materials, awaiting pickup by a licensed waste disposal company.

  • Contaminated PPE :

    • Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Spill Response :

    • In the event of a spill, evacuate the area and remove all sources of ignition.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a hazardous waste container for disposal.

    • Ventilate and clean the spill area thoroughly.

Visual Workflow for Safe Handling

The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_seal Seal Container handle_reaction->handle_seal cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon cleanup_store Store Chemical handle_seal->cleanup_store cleanup_wash Wash Hands cleanup_decon->cleanup_wash dispose_waste Dispose of Chemical Waste cleanup_wash->dispose_waste cleanup_store->prep_ppe For Future Use dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.